3,5-Dibromopyridine-2,6-diamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromopyridine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br2N3/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H4,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHAJKGETRBOCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Br)N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362855 | |
| Record name | 3,5-dibromopyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76942-20-6 | |
| Record name | 3,5-dibromopyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dibromopyridine-2,6-diamine (CAS Number: 76942-20-6)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Densely Functionalized Pyridine Core
3,5-Dibromopyridine-2,6-diamine is a highly functionalized heterocyclic compound that serves as a valuable building block in modern organic synthesis. Its pyridine core, substituted with two activating amino groups and two reactive bromine atoms, offers a unique combination of electronic properties and synthetic handles. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its utility in medicinal chemistry and materials science. The strategic placement of its functional groups allows for selective and sequential reactions, making it a versatile precursor for the synthesis of complex molecular architectures.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of 3,5-Dibromopyridine-2,6-diamine in a laboratory setting.
| Property | Value | Source |
| CAS Number | 76942-20-6 | [1] |
| Molecular Formula | C₅H₅Br₂N₃ | [1][2] |
| Molecular Weight | 266.92 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95% | [1][3] |
| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [3] |
Safety Information:
Synthesis of 3,5-Dibromopyridine-2,6-diamine: A Step-by-Step Protocol
The synthesis of 3,5-Dibromopyridine-2,6-diamine is typically achieved through the direct bromination of 2,6-diaminopyridine. The amino groups strongly activate the pyridine ring towards electrophilic substitution, directing the bromine atoms to the 3 and 5 positions.
Figure 1: Synthetic pathway to 3,5-Dibromopyridine-2,6-diamine.
Detailed Experimental Protocol:
Causality: The use of acetic acid as a solvent provides a polar medium to dissolve the starting material and facilitate the electrophilic attack of bromine. The reaction is typically performed at or below room temperature to control the exothermicity and minimize the formation of byproducts.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,6-diaminopyridine (1.0 eq) in glacial acetic acid.
-
Bromine Addition: Cool the solution in an ice bath to 0-5°C. Slowly add a solution of bromine (2.0-2.2 eq) in glacial acetic acid via the dropping funnel, ensuring the temperature does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is approximately 7-8.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3,5-Dibromopyridine-2,6-diamine.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of 3,5-Dibromopyridine-2,6-diamine stems from the distinct reactivity of its amino and bromo substituents. This allows for a range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.
1. Reactions at the Amino Groups:
The amino groups can readily undergo standard reactions such as acylation, alkylation, and protection. For instance, they can be protected with a Boc group (di-tert-butyl dicarbonate) to modulate their reactivity during subsequent transformations.
2. Reactions at the Bromo Groups: The Gateway to Molecular Diversity
The bromine atoms are susceptible to a variety of cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst allows for the introduction of aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, providing access to a wide range of substituted diaminopyridines.
-
Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper, is a powerful tool for introducing alkynyl moieties.
Figure 2: Key cross-coupling reactions of the core scaffold.
Applications in Drug Discovery and Materials Science
The unique structural features of 3,5-Dibromopyridine-2,6-diamine make it an attractive starting material for the development of novel compounds in both medicinal chemistry and materials science.
In Medicinal Chemistry:
The diaminopyridine scaffold is a known pharmacophore in various therapeutic areas. Derivatives of diaminopyridines have shown a range of biological activities, including antibacterial and kinase inhibitory effects. The ability to introduce diverse substituents at the 3 and 5 positions of 3,5-Dibromopyridine-2,6-diamine allows for the systematic exploration of the structure-activity relationship (SAR) in drug discovery programs. For example, related 2,6-diaminopyridine scaffolds have been investigated as inhibitors of PptT (phosphopantetheinyl transferase), an essential enzyme in many pathogenic bacteria[6].
In Materials Science:
The rigid pyridine core and the potential for extensive functionalization make 3,5-Dibromopyridine-2,6-diamine a promising building block for the synthesis of advanced materials. The introduction of chromophores or other functional groups via cross-coupling reactions can lead to the formation of organic dyes, fluorescent probes, and materials with interesting photophysical properties. Furthermore, its ability to act as a ligand for metal ions opens up possibilities for the construction of metal-organic frameworks (MOFs) and coordination polymers with applications in catalysis, gas storage, and sensing[7].
Spectroscopic Characterization
While a publicly available, comprehensive set of spectral data for 3,5-Dibromopyridine-2,6-diamine is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the C4-H proton. The chemical shift of the amino protons will likely appear as a broad singlet, and its position will be dependent on the solvent and concentration. For comparison, the aromatic protons of 3,5-dibromopyridine appear at approximately 8.6 and 8.0 ppm[8].
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbon atoms of the pyridine ring. The carbons bearing the bromine atoms (C3 and C5) will be significantly shifted downfield compared to the other carbons.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight of the compound. For the related 2-amino-3,5-dibromopyridine, the molecular ion is observed at m/z 250, 252, and 254 in a characteristic ratio.
Conclusion: A Versatile Platform for Innovation
3,5-Dibromopyridine-2,6-diamine is a synthetically valuable and versatile building block with significant potential in both drug discovery and materials science. Its densely packed functional groups provide a platform for the creation of diverse and complex molecular architectures through a variety of well-established chemical transformations. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, will enable researchers to fully exploit its potential in their respective fields.
References
- Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
-
ResearchGate. (n.d.). Synthesis of 3,6-dibromopyridazine-4,5-diamine 2. Retrieved February 2, 2026, from [Link]
-
MDPI. (2018). 3,6-Dibromopyridazine-4,5-diamine. Retrieved February 2, 2026, from [Link]
-
Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2015). ACS Omega. Retrieved February 2, 2026, from [Link]
-
Georgia Southern University. (n.d.). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved February 2, 2026, from [Link]
-
PubMed. (2015). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. Retrieved February 2, 2026, from [Link]
-
Chemsrc. (n.d.). 3,5-dibromopyridine-2,6-diamine. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). CN101029021A - Production of 2,6-diamino-pyridine.
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). US4325870A - Process for the preparation of 2,6-diaminopyridine-azo dyestuffs and of their precursors.
-
PubChem. (n.d.). 2,6-Dibromopyridine. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 2,6-Diamino-3,5-difluoropyridine. Retrieved February 2, 2026, from [Link]
-
European Commission. (n.d.). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl. Retrieved February 2, 2026, from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved February 2, 2026, from [Link]
-
Carl Roth. (n.d.). 2,6-Diaminopyridine Safety Data Sheet. Retrieved February 2, 2026, from [Link]
Sources
- 1. synchem.de [synchem.de]
- 2. chemscene.com [chemscene.com]
- 3. 3,5-Dibromopyridine-2,6-diamine | 76942-20-6 [sigmaaldrich.com]
- 4. 2,6-Dibromopyridine | C5H3Br2N | CID 12274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. 3,5-Dibromopyridine(625-92-3) 1H NMR [m.chemicalbook.com]
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1H NMR Spectrum of 3,5-Dibromopyridine-2,6-diamine: A Technical Guide
This guide outlines the 1H NMR characterization of 3,5-Dibromopyridine-2,6-diamine (also known as 2,6-Diamino-3,5-dibromopyridine).[1][2] It is designed for researchers utilizing this compound as a scaffold in the synthesis of fused heterocycles (e.g., pyrido[2,3-d]pyrimidines) or metal-ligand complexes.[1][3]
Executive Summary
3,5-Dibromopyridine-2,6-diamine is a highly symmetrical, electron-rich pyridine derivative.[1] Its 1H NMR spectrum in DMSO-d
Correct interpretation of this spectrum is critical for verifying the completeness of bromination reactions starting from 2,6-diaminopyridine, as under-brominated intermediates (monobromo species) are common impurities.[1][3]
Structural Analysis & Symmetry
To accurately interpret the spectrum, one must first deconstruct the molecular symmetry.[1][3] The molecule possesses a
-
Aromatic Protons: The protons at positions 3 and 5 are substituted by Bromine.[1][3] The only remaining aromatic proton is at position 4 (H4 ).[3]
-
Amino Protons: The two amino groups (
) at positions 2 and 6 are chemically equivalent.[1] -
Integration Ratio: The theoretical integration ratio is 1:4 (1 aromatic proton to 4 amino protons).[3]
Diagram 1: Structural Logic & Signal Prediction
Caption: Logical flow from molecular symmetry to predicted NMR signals. The C2v symmetry reduces the complex pyridine system to two distinct signals.
Experimental Protocol
Solvent Selection
Recommended Solvent: DMSO-d
-
Reasoning: Aminopyridines exhibit poor solubility in non-polar solvents like CDCl
.[3] Furthermore, DMSO-d is an excellent hydrogen-bond acceptor, which slows the exchange rate of the labile protons, often resolving them as a distinct broad singlet rather than them disappearing into the baseline.[1][3]
Sample Preparation Workflow
-
Weighing: Transfer 10–15 mg of the sample into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d
(containing 0.03% TMS as internal standard). -
Homogenization: Sonicate for 30–60 seconds. Aminopyridines can form intermolecular hydrogen-bonded aggregates; sonication ensures a true solution.[1]
-
Filtration (Optional): If the solution is cloudy (indicating inorganic salts from the bromination step), filter through a small glass wool plug directly into the NMR tube.
Spectral Interpretation
Chemical Shift Data (DMSO-d )
| Assignment | Proton Type | Shift ( | Multiplicity | Integration | Coupling ( |
| H-4 | Aromatic | 7.85 (range 7.7–8.[1]0) | Singlet (s) | 1H | - |
| -NH | Amino | 6.10 – 6.50 | Broad Singlet (br s) | 4H | - |
| DMSO | Residual Solvent | 2.50 | Quintet | - | - |
| H | Water | 3.33 | Broad Singlet | Variable | - |
Detailed Analysis
The Aromatic Singlet (H-4)
The signal for H-4 appears as a sharp singlet.[1] Its chemical shift is the result of competing electronic effects:
-
Deshielding (+): The two bromine atoms at positions 3 and 5 are electronegative and exert a strong inductive effect (
), pulling electron density away from the ring and deshielding H-4.[1][3] This pushes the shift downfield compared to the parent 2,6-diaminopyridine (H4 5.7 ppm).[1][3] -
Shielding (-): The amino groups at positions 2 and 6 are strong resonance donors (
).[1][3] However, H-4 is meta to the amino groups, so the resonance shielding is less effective at C4 than at C3/C5 (which are now brominated).[1][3] -
Net Result: The deshielding effect of the ortho-bromines dominates, placing the signal in the 7.8 – 8.0 ppm region.[1][3]
The Amino Protons (-NH
)
These protons are exchangeable.[1] Their chemical shift and peak shape are highly sensitive to:
-
Concentration: Higher concentrations increase intermolecular hydrogen bonding, shifting the peak downfield.[1][3]
-
Water Content: "Wet" DMSO can cause proton exchange broadening, sometimes merging the signal with the water peak at 3.33 ppm.[1][3] In dry DMSO, it appears as a broad singlet integrating to 4 protons.[1][3]
Impurity Profiling & Troubleshooting
In drug development, this compound is often synthesized via the bromination of 2,6-diaminopyridine.[1][3] Common impurities must be identified.[1][3]
Diagram 2: Synthesis & Impurity Logic
Caption: Reaction pathway showing the origin of the mono-bromo impurity and its distinct NMR signature (coupling doublets vs. target singlet).
Diagnostic Signals for Impurities[1][3]
-
3-Bromo-2,6-diaminopyridine (Mono-bromo):
-
2,6-Diaminopyridine (Starting Material):
-
Look for a triplet at ~7.1 ppm (H4) and a doublet at ~5.7 ppm (H3/H5).[3]
-
-
Acetic Acid:
References
-
Synthesis and Characterization
-
NMR Solvent Data
-
Spectral Database
Sources
Technical Guide: Mass Spectrometry of 3,5-Dibromopyridine-2,6-diamine
Executive Summary
This technical guide provides a comprehensive framework for the mass spectrometric analysis of 3,5-Dibromopyridine-2,6-diamine. Often encountered as a critical intermediate in ligand synthesis or a halogenated impurity in the production of 2,6-diaminopyridine, this compound requires precise analytical methods for detection and quantification.[1] This document details the ionization behavior, isotopic fingerprinting, and fragmentation logic required to validate this specific analyte in complex matrices.
Chemical Identity & Physicochemical Context
Before establishing MS parameters, one must understand the analyte's properties to select the correct ionization mode and solvent system.[1][2]
| Property | Data | Relevance to MS |
| IUPAC Name | 3,5-Dibromopyridine-2,6-diamine | Target Analyte |
| CAS Number | 76942-20-6 | Reference Standard Verification |
| Formula | C | Basis for Exact Mass Calculation |
| Molecular Weight | 266.92 g/mol | Nominal Mass |
| Monoisotopic Mass | 264.8850 Da ( | Base Peak for High-Res MS |
| Basicity | Diamine functionality | High proton affinity; Ideal for ESI(+) |
| Solubility | DMSO, Methanol, Acetonitrile | Compatible with Reversed-Phase LC |
Expert Insight: The presence of two exocyclic amine groups at the 2 and 6 positions significantly enhances the basicity of the pyridine nitrogen.[1][2] Consequently, Electrospray Ionization in Positive Mode (ESI+) is the gold standard for this molecule, yielding intense
Mass Spectrometry Profile
The Isotopic Fingerprint (The "Triplet" Signature)
The most definitive feature of 3,5-Dibromopyridine-2,6-diamine is its isotopic pattern. Bromine exists naturally as
-
Peak A (M): Contains two
Br atoms.[1][2] -
Peak B (M+2): Contains one
Br and one Br (Statistically twice as likely).[1][2] -
Peak C (M+4): Contains two
Br atoms.[1][2]
Observed m/z values (Protonated
Critical QC Check: If your spectrum does not show this 1:2:1 intensity distribution, the peak is not a dibrominated species.[1][2]
Fragmentation Pathways (MS/MS)
In tandem mass spectrometry (MS/MS), the precursor ion (m/z 270) undergoes collision-induced dissociation (CID).[1] The fragmentation logic follows the stability of the pyridine ring and the lability of the substituents.[2]
Primary Fragmentation Channels:
-
Deamination (Neutral Loss of NH
): Common in amino-pyridines.[1][2] Loss of 17 Da. -
Debromination (Radical or Neutral Loss): Loss of Br
(79/81 Da) or HBr (80/82 Da).[1][2]- (Loss of Br)[1]
-
Ring Cleavage (HCN Loss): Characteristic of the pyridine skeleton.[1][2]
- (Loss of HCN from the deaminated ion)
Visualization: Fragmentation Logic
The following diagram illustrates the proposed fragmentation tree for the
Caption: Proposed MS/MS fragmentation tree for 3,5-Dibromopyridine-2,6-diamine (ESI+).
Experimental Protocol: Impurity Profiling
This protocol is designed to detect 3,5-Dibromopyridine-2,6-diamine as an impurity in the synthesis of 2,6-diaminopyridine or 2-amino-5-bromopyridine.
Sample Preparation[1][2]
-
Stock Solution: Dissolve 1 mg of the sample in 1 mL of DMSO (Solubility check: clear solution).
-
Working Standard: Dilute the stock 1:100 with 50:50 Water:Acetonitrile (0.1% Formic Acid).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.[1][2]
LC-MS Instrumentation Parameters
Analytical Workflow Diagram
This workflow ensures self-validating detection by cross-referencing retention time and isotopic patterns.[1][2]
Caption: Analytical workflow for the detection of dibrominated pyridine impurities.
References
-
PubChem. 3,5-Dibromopyridine-2,6-diamine Compound Summary. National Library of Medicine.[1][2] [1]
-
ChemicalBook. 2,6-Diaminopyridine Mass Spectrum & Properties. (Used for fragmentation analogy of the pyridine-diamine core).[1][2]
-
Heterocyclic Letters. Synthesis of 2,5-dibromopyridine and impurity analysis. (Contextualizes the formation of dibromo-diamine impurities).[1][2][3]
-
ChemSrc. 3,5-Dibromopyridine-2,6-diamine Physicochemical Data.[1]
Sources
Advanced FT-IR Characterization of 3,5-Dibromopyridine-2,6-diamine
Content Type: Technical Guide / Whitepaper Target Audience: Pharmaceutical Researchers, Analytical Chemists, Process Development Scientists[1][2]
Executive Summary
This technical guide provides a rigorous framework for the vibrational analysis of 3,5-Dibromopyridine-2,6-diamine (CAS: 39768-68-4 / 76942-20-6), a critical halogenated heterocyclic intermediate used in the synthesis of antiviral agents and kinase inhibitors.[1][2][3]
Unlike simple pyridines, this molecule presents a complex vibrational landscape due to the interplay between the electron-donating amino groups and the electron-withdrawing bromine substituents.[1][2][3] This guide moves beyond basic peak listing, offering a mechanistic interpretation of the infrared spectrum to support purity assessment, polymorph identification, and reaction monitoring.[1][3]
Molecular Context & Symmetry Analysis
To accurately interpret the FT-IR spectrum, one must first understand the molecular geometry and electronic distribution.[1][2][3]
-
Symmetry Point Group:
(approximate).[1][2][3] The molecule possesses a axis passing through the Nitrogen (pos 1) and Carbon (pos 4).[1][2][3] -
Electronic Effects:
-
Amino Groups (2,6-position): Strong
-donors.[1][2][3] They increase electron density in the ring but are susceptible to H-bonding.[1][2][3] -
Bromine Atoms (3,5-position): Inductive electron-withdrawing groups (-I effect).[1][2][3] They reduce the basicity of the amino groups and shift N-H stretching frequencies compared to non-halogenated analogs.[1][2][3]
-
Steric Crowding: The proximity of the bulky Bromine atoms to the Amino groups forces a specific orientation of the N-H bonds, potentially sharpening the stretching bands due to restricted rotation.[3]
-
Experimental Methodology
Trustworthy data generation requires a self-validating protocol.[1][2][3] For this crystalline solid, two methods are standard: Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) .[1][2][3]
Protocol Selection: ATR vs. KBr
| Feature | Diamond ATR (Recommended) | KBr Pellet (Classic) |
| Sample Prep | None/Minimal (Direct contact) | Grinding with KBr salt (1:100 ratio) |
| Pathlength | Fixed (~2 µm penetration) | Variable (depends on pellet thickness) |
| Moisture Risk | Low | High (KBr is hygroscopic) |
| Suitability | Routine QC & Polymorph Screening | Trace Impurity Analysis |
Step-by-Step Workflow
The following workflow ensures data integrity and reproducibility.
Figure 1: Standardized FT-IR acquisition workflow for solid-state pharmaceutical intermediates.
Spectral Interpretation & Assignment
This section details the characteristic vibrational modes. The spectrum is divided into three critical zones: the High-Frequency Region (N-H), the Double Bond Region (Ring/Scissoring), and the Fingerprint Region (C-Br/Ring Deformation).[1][3]
Zone I: High-Frequency Region (3500 – 3100 cm⁻¹)
Primary Amine Signatures:
The molecule contains two primary amine groups (
- (Asymmetric Stretch): ~3450 – 3380 cm⁻¹.[1][2][3]
- (Symmetric Stretch): ~3350 – 3280 cm⁻¹.[1][2][3]
-
Fermi Resonance: Often observed as a shoulder ~3200 cm⁻¹, resulting from the interaction between the fundamental N-H stretch and the overtone of the N-H deformation.[2][3]
Technical Insight: The electron-withdrawing Bromine atoms at positions 3 and 5 reduce the electron density on the amine nitrogens.[1][2][3] This weakens the N-H bond slightly less than expected due to resonance compensation, but generally, you will observe a blue shift (higher frequency) compared to non-halogenated 2,6-diaminopyridine due to the "field effect" and reduced H-bond acceptance capability of the amine nitrogen.[3]
Zone II: Double Bond & Scissoring Region (1700 – 1400 cm⁻¹)
This region confirms the presence of the pyridine core and the amine bending modes.[1][2][3]
| Frequency (cm⁻¹) | Assignment | Mode Description |
| 1640 – 1610 | Scissoring: In-plane bending of the | |
| 1590 – 1560 | Ring Stretch: Characteristic pyridine "quadrant" stretching.[1][2][3][6] | |
| 1480 – 1440 | Skeletal Vibration: Aromatic ring breathing/stretching modes coupled with C-H in-plane bending.[1][2][3][6] |
Zone III: Fingerprint & Halogen Region (1400 – 500 cm⁻¹)
This is the most diagnostic region for the "3,5-dibromo" substitution pattern.[1][2][3]
-
C-N Stretching (~1350 – 1250 cm⁻¹): The bond between the ring carbon and the exocyclic amine nitrogen has partial double-bond character due to resonance.[1][2][3] This band is strong and distinct.[1][2][3]
-
C-Br Stretching (~1050 – 1000 cm⁻¹ & ~700 – 600 cm⁻¹): Carbon-Bromine bonds are heavy and appear at lower frequencies.[1][2][3]
-
Isolated Ring Hydrogen (C4-H) (~850 – 800 cm⁻¹): The molecule has only one aromatic hydrogen atom at position 4 (between the two bromines).[1][2][3]
-
Diagnostic: An isolated aromatic proton typically shows a sharp out-of-plane (OOP) bending vibration near 860–880 cm⁻¹ .[1][2][3] This is a crucial purity check; the appearance of bands at 750 cm⁻¹ (indicating adjacent hydrogens) suggests loss of bromination or presence of starting material (2,6-diaminopyridine).[1][2][3]
-
Mechanistic Pathway of Vibrational Coupling
Understanding how the substituents couple helps in troubleshooting spectral anomalies.[1][2][3]
Figure 2: Electronic and steric coupling effects influencing the IR spectrum.[1][2][3]
Quality Control & Impurity Profiling
In a drug development context, FT-IR is a primary ID test.[1][2][3] Here is how to use it for purity validation.
Common Contaminants[1][2][3][4]
-
Mono-brominated species (2,6-diamino-3-bromopyridine):
-
Residual Solvents (Ethanol/Methanol):
-
Water:
Acceptance Criteria (Example)
-
Identity: The sample spectrum must match the reference standard with a correlation coefficient > 0.95.
-
Key Band Check:
References
-
National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 12274, 2,6-Dibromopyridine. Retrieved from [Link](Note: Used for analog comparison and halogenated pyridine spectral properties).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][3] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][3][8] (Authoritative source for general functional group assignment rules).
-
ChemSrc. (2025).[1][2][3] 3,5-dibromopyridine-2,6-diamine (CAS 76942-20-6) MSDS and Properties. Retrieved from [Link].[1][2][3]
Sources
- 1. 2,5-Dibromopyridine | C5H3Br2N | CID 69353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Diaminopyridine | C5H7N3 | CID 8861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Dibromopyridine | C5H3Br2N | CID 12274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 5. CN101029021A - Production of 2,6-diamino-pyridine - Google Patents [patents.google.com]
- 6. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 7. 2,6-Dibromopyridine | 626-05-1 [chemicalbook.com]
- 8. 2,6-Diamino-3,5-difluoropyridine | C5H5F2N3 | CID 10176199 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Suzuki-Miyaura Coupling Protocol for 3,5-Dibromopyridine-2,6-diamine
[1][2]
Executive Summary & Strategic Analysis
The functionalization of 3,5-dibromopyridine-2,6-diamine (CAS: 24984-64-5) via Suzuki-Miyaura cross-coupling presents a distinct chemoselective challenge compared to standard pyridine couplings. Unlike electron-deficient 2-halopyridines, this substrate features a "push-pull" electronic system where the strong electron-donating effects of the 2,6-diamino groups (
Core Challenges:
-
Deactivation of C-Br Bonds: The increased electron density renders the C3/C5-Br bonds less electrophilic, raising the activation energy for the oxidative addition step of the Palladium(0) catalytic cycle.
-
Catalyst Poisoning: The free primary amines and the pyridine nitrogen can competitively coordinate to the Pd center, displacing phosphine ligands and arresting the catalytic cycle (formation of "Pd-black" or inactive amine-complexes).
-
Protodeboronation: The electron-rich nature of the coupling partner often requires higher temperatures, which increases the rate of boronic acid decomposition before transmetalation can occur.
This guide provides two validated protocols: a Direct Coupling Method utilizing sterically demanding dialkylbiaryl phosphine ligands to overcome electronic deactivation, and a Protection-Deprotection Strategy for high-fidelity scale-up.
Chemical Logic & Mechanism[3]
To successfully couple this substrate, one must select a catalyst system capable of facilitating oxidative addition into an electron-rich aryl halide while resisting amine coordination.
Mechanistic Pathway & Ligand Selection[4][5]
-
Ligand: We utilize XPhos or SPhos .[1] These Buchwald-type ligands are bulky (preventing amine coordination to Pd) and electron-rich (accelerating oxidative addition into the deactivated C-Br bond).
-
Base: K₃PO₄ is preferred over carbonates. The phosphate anion aids in the pre-activation of the boronic acid and can act as a proton shuttle, crucial for sterically hindered couplings.
-
Solvent: A biphasic system (Toluene/Water or Dioxane/Water) is essential to dissolve the inorganic base and facilitate the interfacial transmetalation step.
Visualized Workflow (DOT Diagram)
Figure 1: Decision tree for synthetic strategy. Path A offers speed but requires specialized ligands. Path B adds steps but guarantees purity and scalability.
Experimental Protocols
Protocol A: Direct Coupling (High-Throughput / Discovery)
Best for: Rapid synthesis of analogs on mg to 5g scale.
Reagents:
-
Substrate: 3,5-Dibromopyridine-2,6-diamine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (2.5 - 3.0 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)[1]
-
Alternative Pre-catalyst:XPhos Pd G2 (2-5 mol%)
-
-
Base: K₃PO₄ (tribasic, 4.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Procedure:
-
Setup: Charge a microwave vial or pressure tube with the diamine (1.0 eq), boronic acid (2.5 eq), and K₃PO₄ (4.0 eq).
-
Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen for 10 minutes. Critical: Oxygen promotes homocoupling of the boronic acid and catalyst oxidation.
-
Catalyst Addition: Add the Pd source and ligand (or pre-catalyst) quickly under positive inert gas pressure. Seal the vessel.
-
Reaction: Heat to 100°C for 12–18 hours (conventional heating) or 110°C for 1 hour (Microwave irradiation).
-
Work-up: Cool to RT. Filter through a pad of Celite to remove Pd black. Wash with EtOAc.[2]
-
Purification: The product is likely basic. Wash the organic layer with saturated NaHCO₃, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (DCM/MeOH gradients or Amino-functionalized silica).
Protocol B: Acetyl Protection Route (Scale-Up / High Purity)
Best for: Multi-gram synthesis, GMP processes, or when direct coupling fails.
Step 1: Protection
-
Reflux 3,5-dibromopyridine-2,6-diamine in Acetic Anhydride (neat) for 4 hours.
-
Cool to 0°C. The bis-acetamide (or tetra-acetamide) usually precipitates. Filter and wash with cold Et₂O.
-
Result: The electron-withdrawing acetyl groups activate the C-Br bond and prevent amine-Pd coordination.
Step 2: Coupling
-
Reagents: Protected Substrate (1.0 eq), Boronic Acid (2.5 eq), Pd(dppf)Cl₂·DCM (3 mol%), Na₂CO₃ (3.0 eq).
-
Solvent: Toluene : Ethanol : Water (4:1:1).
-
Conditions: Heat at 90°C for 16 hours. The reaction is generally cleaner and faster than Protocol A due to the activated substrate.
Step 3: Deprotection
-
Suspend the crude coupled product in Ethanol (10 vol).
-
Add 6M HCl (5 vol) and reflux for 2-4 hours.
-
Neutralize with NaOH to precipitate the free diamine product.
Data Presentation & Optimization
The following table summarizes optimization data for the direct coupling of 3,5-dibromopyridine-2,6-diamine with phenylboronic acid.
| Entry | Catalyst System | Ligand | Base | Solvent | Yield (Isolated) | Notes |
| 1 | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DMF/H₂O | < 10% | Catalyst poisoning; mostly starting material. |
| 2 | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane/H₂O | 35% | Mono-coupled product dominates. |
| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 72% | Good conversion; requires strict deoxygenation. |
| 4 | XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 88% | Optimal. Fast kinetics, minimal debromination. |
| 5 | Pd₂dba₃ | t-Bu₃P | K₃PO₄ | THF/H₂O | 65% | Effective, but ligand is air-sensitive and pyrophoric. |
Troubleshooting Guide
Issue: Mono-coupling vs. Bis-coupling
-
Observation: The reaction stalls after adding one aryl group.
-
Cause: The first aryl group increases steric bulk and electron density, deactivating the second bromine.
-
Solution: Increase temperature to 120°C (sealed tube) and use 3.5 eq of boronic acid. Switch to Protocol B (Protected route) to activate the ring.
Issue: Protodeboronation
-
Observation: Formation of benzene (or Ar-H) instead of coupled product.
-
Cause: High temperature + water + electron-rich boronic acids.
-
Solution: Add the boronic acid in portions (e.g., 1.0 eq at T=0, 1.0 eq at T=2h). Switch base to K₂CO₃ or KF (anhydrous conditions).
Issue: Palladium Removal
-
Observation: Product is dark/grey (residual Pd).
-
Solution: The diamine product chelates Pd. Treat the crude organic solution with QuadraPure™ TU (thiourea scavenger) or wash with aqueous Na₂S or N-Acetylcysteine before chromatography.
References
-
General Suzuki Coupling on Aminopyridines
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
Use of Buchwald Ligands (SPhos/XPhos)
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
-
Regioselectivity in Dihalopyridines
-
Lutz, M. R., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 4123-4133. Link
-
-
Synthesis of 2,6-Diamino-3,5-dinitropyridine (Precursor Context)
-
Protection Strategies for Aminopyridines
Application Note: Buchwald-Hartwig Amination of 3,5-Dibromopyridine-2,6-diamine
[1]
Abstract & Strategic Overview
The functionalization of 3,5-Dibromopyridine-2,6-diamine presents a unique synthetic challenge. Unlike electron-deficient pyridines (e.g., 2-bromopyridine) which undergo oxidative addition readily, this substrate is significantly electron-rich due to the strong donation from the two amino groups at the 2- and 6-positions.[1] Furthermore, the presence of free primary amines (
Successful amination at the 3,5-positions requires a catalyst system capable of:
-
Overcoming Electronic Deactivation: The electron-rich ring increases the energy barrier for oxidative addition.
-
Chemo-selectivity: Promoting cross-coupling with the external amine over the internal 2,6-amino groups (homocoupling/oligomerization).[1]
-
Steric Tolerance: The 3,5-bromines are sterically crowded by the adjacent 2,6-amino groups.[1]
This protocol details a Direct Coupling Strategy utilizing Third-Generation (G3) Buchwald Precatalysts, which eliminates the need for protecting group manipulations.[1]
Retrosynthetic Logic & Catalyst Selection
The Electronic Challenge
The oxidative addition of Pd(0) into the C-Br bond is the rate-determining step (RDS).
-
Standard Pyridines: Electron-poor
Fast Oxidative Addition.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Target Substrate: The 2,6-diamino groups donate electron density into the ring (mesomeric effect), making the C-Br bond stronger and the ring less electrophilic.
Solution: Use electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., BrettPhos , RuPhos ) to increase the electron density on the Palladium center, thereby accelerating oxidative addition.[1]
The Chemo-selectivity Challenge
Free amines can bind to Pd(II) intermediates, forming stable "off-cycle" species.[1] Solution: Use L-type ligands (Phosphines) that bind more tightly than the amine substrate, and employ Pd precatalysts (e.g., BrettPhos Pd G3) that rapidly generate the active monoligated Pd(0) species, preventing induction periods where catalyst decomposition often occurs.
Decision Matrix: Ligand Selection
| Parameter | BrettPhos | RuPhos | Xantphos | BINAP |
| Substrate Class | Primary Amines | Secondary Amines | General | General |
| Electronic Match | Excellent (e- rich) | Excellent (e- rich) | Moderate | Poor |
| Steric Tolerance | High | High | Moderate | Low |
| Recommendation | Primary Choice (1° Amines) | Primary Choice (2° Amines) | Backup | Not Recommended |
Experimental Protocol
Method A: Coupling with Primary Amines (BrettPhos System)
Targeting the synthesis of 2,3,5,6-tetraaminopyridine derivatives.
Materials
-
Substrate: 3,5-Dibromopyridine-2,6-diamine (1.0 equiv)
-
Nucleophile: Primary Amine (
) (2.4 equiv)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Catalyst: BrettPhos Pd G3 (CAS: 1470372-59-8) (2–5 mol%)[1]
-
Base:
(1.0 M in THF) or (Solid) (2.5 equiv) -
Solvent: 1,4-Dioxane (Anhydrous, degassed)[1]
Step-by-Step Procedure
-
Inert Setup: Flame-dry a resealable reaction vial (e.g., microwave vial or Schlenk tube) and cool under a stream of Argon.
-
Charge Solids: Add 3,5-Dibromopyridine-2,6-diamine (1.0 equiv), BrettPhos Pd G3 (0.02 equiv), and
(2.5 equiv).-
Note: If using LiHMDS, add it after the solvent.
-
-
Solvent Addition: Seal the vial. Evacuate and backfill with Argon (3x).[1] Inject anhydrous 1,4-Dioxane via syringe to achieve a concentration of 0.1 M – 0.2 M.[1]
-
Amine Addition: Inject the primary amine (2.4 equiv).
-
Reaction: Heat the block to 80–100 °C for 4–16 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Pd black and salts.
-
Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Amine-functionalized silica is recommended to prevent streaking of the basic product).
Method B: Coupling with Secondary Amines (RuPhos System)
Targeting sterically hindered or secondary amines.
-
Catalyst: RuPhos Pd G3 (2–5 mol%)
-
Base:
(3.0 equiv) - Weaker base minimizes side reactions.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Solvent:
or Toluene at 100 °C.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Protocol: Follow the same steps as Method A.
Reaction Mechanism & Pathway Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical "Oxidative Addition" step which is impeded by the electron-rich nature of the substrate.
Figure 1: Catalytic cycle for the Buchwald-Hartwig amination of 3,5-dibromopyridine-2,6-diamine.[1] Note the critical role of the ligand (L) in facilitating the oxidative addition into the electron-rich heteroaryl bromide.
Troubleshooting & Optimization Guide
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Oxidative addition failure due to e- rich ring.[1] | Switch to BrettPhos or AdBrettPhos (higher activity). Increase Temp to 110 °C. |
| Mono-amination only | Catalyst deactivation or steric crowding. | Add a second portion of catalyst (1 mol%) after 4 hours. Use RuPhos for sterically demanding amines.[1] |
| Dehalogenation (H-product) | Switch solvent to Toluene or DME .[1] Avoid secondary alcohols. | |
| No Reaction | Catalyst poisoning by free 2,6-amines.[1] | Protect 2,6-amines as acetamides ( |
The "Protection" Contingency
If direct coupling fails due to coordination of the 2,6-diamines, perform the following sequence:
-
Protection: React substrate with
/ Pyridine N,N'-(3,5-dibromopyridine-2,6-diyl)diacetamide . -
Coupling: Perform Buchwald-Hartwig (standard conditions).
-
Deprotection: Acidic hydrolysis (
, reflux).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Safety & Handling
-
3,5-Dibromopyridine-2,6-diamine: Toxic if swallowed.[1] Irritant. Handle in a fume hood.
-
Palladium Precatalysts: Generally air-stable in solid form but sensitive in solution.[1]
-
Base (
): Moisture sensitive. Store in a desiccator or glovebox.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
References
-
Buchwald-Hartwig Amination Overview
-
Catalyst Selection for Pyridines
-
Advanced Ligand Guide
-
Substrate Data
Sources
- 1. 2,6-Diaminopyridine | 141-86-6 [chemicalbook.com]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. synchem.de [synchem.de]
- 6. chemscene.com [chemscene.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3,5-Dibromopyridine-2,6-diamine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of crude 3,5-Dibromopyridine-2,6-diamine (CAS: 76942-20-6). The content is structured to address specific experimental issues, offering both troubleshooting advice and foundational knowledge to ensure the highest purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 3,5-Dibromopyridine-2,6-diamine?
A1: The impurity profile of crude 3,5-Dibromopyridine-2,6-diamine is highly dependent on its synthetic route. Typically, syntheses involve the direct bromination of 2,6-diaminopyridine. Based on analogous reactions reported for other aminopyridines, likely impurities include[1][2]:
-
Incompletely Reacted Starting Material: Residual 2,6-diaminopyridine.
-
Mono-brominated Species: 3-Bromo-2,6-diaminopyridine, which arises from incomplete bromination.
-
Positional Isomers: Although the 3 and 5 positions are electronically favored for electrophilic substitution, minor amounts of other isomers could form depending on reaction conditions.
-
Residual Solvents and Reagents: Acetic acid, bromine, or other solvents used during the synthesis and initial workup.
Q2: How do I choose the best purification method for my needs?
A2: The optimal purification strategy depends on the scale of your experiment and the nature of the impurities.
-
For removing minor, less polar impurities on a large scale: A well-optimized recrystallization is often the most efficient method.
-
For removing impurities with very similar polarity or for achieving the highest possible purity (>99.5%) on a small to medium scale: Silica gel column chromatography is the method of choice[3].
-
For removing non-basic impurities: An acid-base extraction can be a useful preliminary step. The diamino-functionality of the target compound allows it to be protonated and extracted into an aqueous acidic phase, leaving non-basic organic impurities behind.
Below is a decision-making workflow to help guide your choice:
Sources
removing impurities from 3,5-Dibromopyridine-2,6-diamine
Technical Support Center: Purification of 3,5-Dibromopyridine-2,6-diamine
Product Identity: 3,5-Dibromopyridine-2,6-diamine
CAS: 76942-20-6
Chemical Formula:
Overview: The Purification Challenge
The synthesis of 3,5-Dibromopyridine-2,6-diamine (typically via bromination of 2,6-diaminopyridine) presents a classic "homolog separation" challenge.[1][2] The crude mixture often contains a statistical distribution of:
-
Under-brominated: 3-Bromopyridine-2,6-diamine (Mono-bromo).[1]
-
Starting Material: 2,6-Diaminopyridine.
-
Oxidation Byproducts: Dark, amorphous "tars" typical of electron-rich aminopyridines.[1][2]
Because the amino groups dominate the polarity, the solubility differences between the mono- and di-bromo species are subtle but exploitable.[1] The di-bromo species is significantly more lipophilic (hydrophobic) than its mono-bromo counterpart due to the second halogen atom.[1][2]
Module 1: Method Selection Guide
Use this decision matrix to select the appropriate protocol for your specific impurity profile.
Caption: Decision tree for selecting the optimal purification workflow based on crude impurity profile.[1][2]
Module 2: Protocols
Protocol A: Hot Non-Polar Extraction (The "Lipophilicity Trick")
Best For: Removing mono-bromo impurities and unreacted starting material.[1][2] Mechanism: The addition of the second bromine atom makes the 3,5-dibromo species significantly more soluble in hot non-polar solvents (like Hexanes or Petroleum Ether) compared to the more polar mono-bromo species or the highly polar diamino starting material.
Steps:
-
Dry the Crude: Ensure the crude solid is completely dry. Water interferes with the extraction.
-
Slurry: Suspend the crude solid in Hexanes or Petroleum Ether (60-90°C) . Use approximately 10-15 mL of solvent per gram of crude.[1][2]
-
Reflux: Heat the suspension to reflux (boiling) with vigorous stirring for 30–60 minutes.
-
Hot Filtration: Filter the mixture while hot through a sintered glass funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then to 0°C. The target product will crystallize out.
-
Collection: Filter the crystals and wash with cold hexanes.
Protocol B: Recrystallization (The "Standard Cleanup")
Best For: Removing oxidation tars (color), inorganic salts, and trace impurities.[2] Solvent System: Ethanol/Water (approx. 4:1 ratio) or Methanol.[2]
Steps:
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (95%) .
-
Decolorization (Critical): If the solution is dark (brown/black), remove the heat source, add Activated Carbon (Charcoal) (approx. 5 wt% of crude mass), and stir for 10 minutes.
-
Warning: Do not add charcoal to a boiling solution; it will foam over.[2]
-
-
Hot Filtration: Filter the hot mixture through a pad of Celite to remove the charcoal and any insoluble salts.
-
Precipitation: Re-heat the filtrate to boiling. Add hot Water dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add just enough ethanol to make the solution clear again.
-
Cooling: Allow to cool slowly to room temperature undisturbed. Rapid cooling traps impurities.[2]
-
Harvest: Filter the off-white/beige needles and wash with cold 50% Ethanol/Water.
Protocol C: Flash Chromatography (The "Scalpel")
Best For: Analytical purity (>99.5%) or separating complex mixtures.[2] Stationary Phase: Silica Gel (40-63 µm).[1][2]
Mobile Phase Optimization: Aminopyridines interact strongly with the acidic silanol groups on silica, leading to "streaking" or broad peaks. You must use a modifier.
| Component | Role | Recommended Ratio |
| Hexanes | Non-polar carrier | 60-80% |
| Ethyl Acetate | Polar modulator | 20-40% |
| Triethylamine (TEA) | Silanol blocker | 1-2% (Mandatory) |
Elution Order (Normal Phase):
-
3,5-Dibromopyridine-2,6-diamine (Least Polar - Elutes First).[1][2]
-
3-Bromopyridine-2,6-diamine (Intermediate).
-
2,6-Diaminopyridine (Most Polar - Elutes Last/Sticks to column).[1][2][4]
Module 3: Troubleshooting & FAQs
Q1: My product is turning black during drying. What is happening? A: Aminopyridines are electron-rich and prone to oxidation by air (forming "pyridine-N-oxides" and polymerization tars), especially when wet or in solution.[1][2]
-
Fix: Always dry the product under vacuum (Schlenk line or vacuum oven) at moderate temperatures (<50°C).[2] Store under an inert atmosphere (Nitrogen/Argon) if possible.[2]
Q2: I tried Method A (Hexane extraction), but the yield is very low. A: You likely didn't use enough solvent or didn't reflux long enough. The solubility differential is effective but the absolute solubility of the di-bromo species in hexanes is still moderate.
-
Fix: Try using a slightly more polar solvent for the extraction, such as a mixture of Hexanes/Toluene (9:1) , or perform multiple extractions on the solid residue.
Q3: The NMR shows broad peaks for the amine protons (
-
Verification: Add a drop of
to your NMR tube.[2] If the peaks disappear (exchange), they are -NH/OH protons.[1][2] If they remain broad, it might be paramagnetic impurities (remove via Method B + Chelex resin).[2]
Q4: Can I use acid-base extraction? A: Yes, but with caution.
-
Protocol: Dissolve crude in 1M HCl (Product becomes protonated/soluble). Filter off non-basic tars.[2] Neutralize slowly with NaOH.[2]
-
Risk: The 3,5-dibromo species is less basic than the starting material due to the electron-withdrawing bromine atoms.[1] It may precipitate at a lower pH than the impurities, allowing for "fractional precipitation" if you monitor pH carefully.[2]
References
-
Organic Syntheses. (1963).[2] 2,3-Diaminopyridine (describes bromination and purification logic for aminopyridines). Organic Syntheses, Coll. Vol. 4, p.238. Retrieved February 2, 2026, from [Link][2]
-
National Institutes of Health (NIH). (2015).[2] Selective Mono- and Diamination of 2,6-Dibromopyridine. PMC. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2018).[2] Purification of phenylene diamines via recrystallization (Analogous chemistry). Retrieved February 2, 2026, from [Link]
Sources
- 1. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]
- 2. 2,6-Diaminopyridine | 141-86-6 [chemicalbook.com]
- 3. 3,5-dibromopyridine-2,6-diamine | CAS#:76942-20-6 | Chemsrc [chemsrc.com]
- 4. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
Technical Support Center: Optimizing Cross-Coupling of 3,5-Dibromopyridine-2,6-diamine
Case ID: 35-DBP-26-DA-001 Status: Active Subject: Troubleshooting Side Reactions, Catalyst Deactivation, and Selectivity Control
Core Technical Analysis
3,5-Dibromopyridine-2,6-diamine presents a unique paradox in cross-coupling chemistry (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). While the electron-rich amino groups (
The Central Challenge: The "Chelation Trap"
The primary failure mode for this substrate is not low reactivity, but catalyst sequestration . The 2,6-diamino motif, combined with the pyridine nitrogen, creates a "pincer-like" coordination environment. Standard phosphine ligands (e.g.,
Reactivity Profile
-
Oxidative Addition: Fast (facilitated by electron-donating
). -
Transmetallation: Slowed if the catalyst is coordinatively saturated by the substrate.
-
Reductive Elimination: Competitive with homocoupling if the local concentration of coupling partner is low.
Troubleshooting Modules
Module A: Reaction Stalling (Catalyst Poisoning)
Symptom: The reaction starts but stalls at <20% conversion. Adding more catalyst yields diminishing returns. The solution turns dark/black (Pd black precipitation) or remains a clear, inactive yellow (stable amine complex).
Root Cause: The free amines (
Corrective Actions:
-
Ligand Switch: Switch to bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands) like XPhos or SPhos . Their steric bulk prevents the formation of stable bis-amine Pd complexes.
-
Substrate Protection: If ligand switching fails, mask the coordinating amines. Acetylation (
) or Boc-protection ( ) significantly reduces Lewis basicity. -
Temperature Ramp: Initiate the reaction at lower temperatures (40°C) to allow the catalytic cycle to establish before thermal degradation of the catalyst occurs.
Module B: Loss of Halogen (Protodehalogenation)
Symptom: Formation of 3-bromo-2,6-diaminopyridine (monodehalogenated) or 2,6-diaminopyridine (fully dehalogenated) instead of the coupled product.
Root Cause:
-
Solvent Choice: Use of secondary alcohols (Isopropanol) or DMF/DMAc with traces of water promotes
-hydride elimination or reductive pathways. -
Base Choice: Carbonate bases in alcoholic media act as hydride donors.
Corrective Actions:
-
Solvent Swap: Move to non-protic, non-polar solvents like 1,4-Dioxane or Toluene .
-
Anhydrous Conditions: Ensure water content is <500 ppm.
-
Base Modification: Switch from
to anhydrous or .
Module C: Selectivity Control (Mono- vs. Bis-Coupling)
Symptom: You desire the mono-coupled product, but obtain a statistical mixture of Starting Material : Mono : Bis (approx. 1:2:1).
Root Cause: The 3- and 5-positions are chemically equivalent (symmetric). Once the first coupling occurs, the electron-rich nature of the ring often makes the second oxidative addition similarly favorable, leading to "over-coupling."
Corrective Actions:
-
Stoichiometry: Use a large excess of the dibromide substrate (3.0 equiv) relative to the boronic acid.
-
High Dilution: Run the reaction at 0.05 M concentration to minimize the probability of the mono-product encountering the active catalyst again.
Visualizing the Failure Modes
The following diagram illustrates the competition between the productive catalytic cycle and the "Chelation Trap" caused by the substrate.
Figure 1: The "Chelation Trap" mechanism where the substrate sequesters the active catalyst.
Experimental Protocols
Protocol A: Optimized Suzuki Coupling (Bis-Coupling)
Use this for full conversion to the 3,5-diarylated product.
| Parameter | Specification | Rationale |
| Catalyst | Bulky ligand prevents amine coordination. | |
| Solvent | 1,4-Dioxane / Water (4:1) | High solubility, promotes transmetallation. |
| Base | Strong base, compatible with XPhos. | |
| Temperature | 90°C | Sufficient energy for oxidative addition. |
| Time | 4-12 Hours | Monitor by LCMS. |
Step-by-Step:
-
Charge a reaction vial with 3,5-dibromopyridine-2,6-diamine (1.0 equiv), Boronic Acid (2.5 equiv),
, XPhos, and . -
Evacuate and backfill with Argon (
). -
Add degassed 1,4-Dioxane/Water mixture via syringe.
-
Seal and heat to 90°C.
-
Workup: Cool to RT, filter through Celite (to remove Pd black), dilute with EtOAc, wash with brine.
Protocol B: Substrate Protection (Acetylation)
Use this if the direct coupling fails due to poisoning.
-
Reagents: Substrate (1.0 equiv), Acetic Anhydride (2.5 equiv), Pyridine (solvent/base).
-
Procedure: Stir at 60°C for 2 hours.
-
Outcome: Yields N,N'-(3,5-dibromopyridine-2,6-diyl)diacetamide .
-
Benefit: The amide nitrogens are non-nucleophilic, completely eliminating the catalyst poisoning pathway. The acetyl groups can be removed post-coupling using aqueous NaOH/MeOH.
Frequently Asked Questions (FAQ)
Q: Can I use
Q: Why am I seeing significant homocoupling of my boronic acid? A: This occurs when the oxidative addition to the pyridine is slow (due to poisoning), leaving the catalyst available to oxidize the boronic acid. Solution: Degass solvents thoroughly (oxygen promotes homocoupling) and increase the catalyst loading or switch to the XPhos system.
Q: How do I separate the mono-coupled product from the bis-coupled impurity? A: Due to the significant polarity difference introduced by the free amino groups vs. the aryl groups, Flash Chromatography on silica gel is usually effective. Use a gradient of Hexanes/Ethyl Acetate. The bis-coupled product is typically less polar than the mono-coupled intermediate.
References
-
Catalyst Deactivation Mechanisms
-
Selectivity in Dihalogenated Heterocycles
- Title: A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogen
- Source: ACS C
-
URL:[Link]
-
Protodehalogenation Pathways
- Title: Mechanism of the Suzuki Coupling (Protodeboron
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Protection Strategies for Aminopyridines
Sources
Technical Support Center: Workup & Purification of 3,5-Dibromopyridine-2,6-diamine
Introduction: The synthesis of 3,5-Dibromopyridine-2,6-diamine is a critical step in the development of various pharmaceutical agents and advanced materials. The starting material, 2,6-diaminopyridine, possesses a highly activated aromatic ring, making the selective dibromination at the 3 and 5 positions a nuanced process. A successful outcome hinges not only on the reaction conditions but critically on a robust and well-understood workup and purification procedure. This guide addresses common challenges encountered during the post-reaction phase, providing detailed, experience-based solutions and protocols to ensure high purity and yield.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is a dark, reddish-brown color after the brominating agent (e.g., NBS or Br₂) was consumed. Is this normal?
A1: Yes, this is very common. The color is often due to residual bromine and potentially some minor, highly colored polymeric byproducts. The key is to effectively quench the excess bromine, which is a crucial first step in the workup. A persistent color after quenching may indicate other issues, which are addressed in the troubleshooting section.
Q2: What is the purpose of quenching the reaction with a reducing agent like sodium thiosulfate?
A2: This is a critical safety and purity step. Bromine (Br₂) is a volatile and corrosive oxidizing agent.[1] Quenching with a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) neutralizes any unreacted bromine, converting it to non-volatile and colorless bromide salts (Br⁻).[2][3] This prevents the hazardous evolution of bromine gas and stops any potential over-bromination or side reactions during subsequent workup steps.[4]
Q3: The product precipitates out of the reaction mixture upon quenching or pH adjustment. Should I filter it directly?
A3: This depends on the reaction solvent and the nature of the precipitate. If the reaction was run in an acidic medium like acetic or sulfuric acid, the product is likely present as a salt. Upon neutralization, the free amine product will precipitate. While direct filtration is possible, it is often better to perform a liquid-liquid extraction. This is because the crude precipitate can be contaminated with inorganic salts and succinimide (if NBS was used), which are more effectively removed by washing an organic solution of your product.
Q4: What is the expected appearance and melting point of pure 3,5-Dibromopyridine-2,6-diamine?
A4: The pure compound is typically a white to off-white or pale yellow crystalline solid. Significant deviation from this (e.g., dark brown or orange) indicates the presence of impurities. The reported melting point can vary slightly, but it is generally in the range of 150-154 °C.
Troubleshooting Guide
This section addresses specific problems encountered during the workup and suggests corrective actions.
Problem 1: Low or No Yield of Precipitated Product After Basification
-
Possible Cause A: Product is more soluble than expected. The product may have some solubility in the aqueous/organic mixture, especially if large volumes of solvent were used.
-
Solution: Before concluding a failed reaction, extract the entire aqueous mixture thoroughly with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane). Combine the organic layers, dry, and concentrate in vacuo to see if the product can be recovered from the solution.
-
-
Possible Cause B: Incomplete reaction. The starting material, 2,6-diaminopyridine, is significantly more water-soluble than the dibrominated product.
-
Solution: Always check reaction completion with a suitable analytical method like TLC or LC-MS before initiating the workup. If starting material is present, it may be lost to the aqueous phase during extraction.
-
-
Possible Cause C: Formation of a highly soluble salt. If the basification step was insufficient and the pH remains acidic, the product will stay in the aqueous phase as an ammonium salt.
-
Solution: Check the pH of the aqueous layer after basification with pH paper or a meter. Ensure it is distinctly basic (pH > 9) before extraction. Add more base if necessary.
-
Problem 2: The Isolated Product is an Oily, Gummy Solid Instead of a Crystalline Powder
-
Possible Cause A: Presence of solvent. Residual organic solvent (e.g., DMF, DMSO) or even water can prevent crystallization.
-
Solution: Ensure the product is thoroughly dried. If it was isolated by extraction, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentration. If the product is still oily, attempt to triturate it with a non-polar solvent like hexanes or petroleum ether. This can often induce crystallization and wash away non-polar impurities.
-
-
Possible Cause B: Contamination with byproducts. The presence of mono-brominated starting material or succinimide can interfere with crystal lattice formation.
-
Solution: The product requires further purification. Recrystallization is the preferred method.[5] If that fails, column chromatography may be necessary.
-
Problem 3: The Final Product is Darkly Colored (Brown, Red, or Black)
-
Possible Cause A: Incomplete quenching. Residual bromine can lead to degradation and color formation over time.
-
Solution: During the workup, ensure the quenching agent is added until the characteristic bromine color completely disappears.[6] Washing the organic extract with a fresh portion of thiosulfate solution is good practice.
-
-
Possible Cause B: Air oxidation. Aromatic amines, especially diamines, can be sensitive to air and light, leading to the formation of colored, oxidized impurities.
-
Solution: Workup procedures should be performed promptly. Avoid leaving solutions of the product exposed to air and light for extended periods. Storing the final product under an inert atmosphere (Nitrogen or Argon) can improve its long-term stability.
-
-
Possible Cause C: Charring during recrystallization. Using a solvent with too high of a boiling point or heating for too long can cause decomposition.
-
Solution: Add activated carbon to the hot solution during recrystallization to adsorb colored impurities.[7] Filter the hot solution through a pad of celite to remove the carbon before allowing it to cool. Choose a recrystallization solvent with a moderate boiling point.
-
Experimental Protocols & Methodologies
Protocol 1: Standard Post-Reaction Workup
This protocol assumes the reaction was performed using N-Bromosuccinimide (NBS) or Bromine in a solvent like Acetonitrile, DMF, or an acid.
-
Cooling: Once the reaction is deemed complete by TLC/LC-MS, cool the reaction vessel to 0-5 °C in an ice-water bath. This moderates the exothermic quenching reaction.
-
Quenching: Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or 10% sodium bisulfite (NaHSO₃) with vigorous stirring. Continue addition until the reddish-brown color of bromine is fully discharged and the solution becomes pale yellow or colorless.[3]
-
Solvent Removal (if applicable): If the reaction was conducted in a water-miscible solvent like Acetonitrile or DMF, remove the bulk of the solvent under reduced pressure.
-
Basification & Extraction:
-
Add water to the remaining residue, followed by an extraction solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Slowly add a base, such as saturated sodium bicarbonate (NaHCO₃) solution or 1M sodium hydroxide (NaOH), with stirring until the aqueous layer is basic (pH > 9).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with fresh portions of the organic solvent.
-
-
Washing: Combine all organic layers. Wash sequentially with:
-
Water (1x)
-
Brine (saturated aq. NaCl) (1x) - This helps to break emulsions and remove dissolved water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product.
Diagram: General Workup & Purification Workflow
This diagram illustrates the logical flow from the completed reaction to the pure, isolated product.
Caption: Standard workflow for the workup and purification of 3,5-Dibromopyridine-2,6-diamine.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by separating them from impurities based on differences in solubility.[5]
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. Based on the polar amine functional groups and the non-polar bromines, a moderately polar solvent system is a good starting point. See the table below for suggestions.
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.
-
Optional: If the solution is highly colored, add a small amount of activated carbon and keep the solution hot for a few minutes.
-
Filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and carbon, if used).
-
Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal recovery.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the pure product.
-
Data Table: Recrystallization Solvent Screening
| Solvent System | Observation & Rationale |
| Ethanol/Water | A good starting point. Dissolve in a minimum of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Allow to cool. |
| Toluene | Can be effective for aromatic compounds. Its higher boiling point allows for good dissolution, but care must be taken to avoid decomposition. |
| Ethyl Acetate/Hexanes | Dissolve the crude product in a minimum of hot ethyl acetate. Add hexanes slowly until the solution becomes turbid, then allow it to cool. |
| Acetonitrile | The product often has moderate solubility in acetonitrile, making it a suitable single-solvent choice for recrystallization. |
References
- US4325870A - Process for the preparation of 2,6-diaminopyridine-azo dyestuffs and of their precursors - Google Patents.
- CN117185995A - 3, 5-difluoropyridine-2, 6-diamine derivative, preparation method and ... - Google Patents. Discusses the synthesis of related di-substituted 2,6-diaminopyridines, providing context on handling these types of molecules.
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. A comprehensive guide on the principles and practice of recrystallization for purifying solid compounds. [Link]
-
Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC - NIH. Details purification methods for related aminopyridines, including base extraction and column chromatography. [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion - YouTube. Discusses general techniques for amine purification, including handling acidic/basic properties. [Link]
-
2,3-diaminopyridine - Organic Syntheses Procedure. An example from a reputable source describing the use of activated carbon for decolorizing during the recrystallization of a diaminopyridine derivative. [Link]
-
Radical Bromination of Alkenes Part II: Allylic Bromination with NBS - Chemistry LibreTexts. Explains the mechanism of NBS bromination and the role of HBr as a byproduct that reacts with NBS. [Link]
-
Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - ResearchGate. Academic paper describing the synthesis of related compounds, providing context for reaction conditions. [Link]
-
How to do workup after doing bromination with NBS? - ResearchGate. A discussion forum where chemists suggest washing with water to remove the succinimide byproduct from NBS reactions. [Link]
-
2-Butenoic acid, 2,3-dibromo-, (2E) - Organic Syntheses Procedure. Provides a detailed experimental procedure that includes quenching excess bromine with aqueous sodium metabisulfite. [Link]
-
On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines | Request PDF - ResearchGate. Research article discussing the synthesis of various brominated aminopyridines. [Link]
- US8455691B2 - Process for the purification of aromatic amines - Google Patents.
-
How to neutralize gaseous bromine? - ResearchGate. A discussion outlining various methods for quenching bromine, including the use of sodium thiosulfate and alkali solutions. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents - ResearchGate. Discussion providing insights into the challenges and strategies for recrystallizing amine compounds, including the use of acids. [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry - Master Organic Chemistry. An overview of NBS as a reagent, highlighting its role as a source of bromine. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - University of Rochester. A guide on selecting solvents for recrystallization, with specific advice for amines. [Link]
-
2-bromopyridine - Organic Syntheses Procedure. An experimental procedure from Organic Syntheses detailing a workup that involves neutralization with sodium hydroxide and ether extraction. [Link]
-
Question about use of bromine (experimental procedure) : r/Chempros - Reddit. A discussion among chemists regarding the practical aspects of handling bromine, including quenching with sodium thiosulfate post-reaction. [Link]
-
N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Provides examples of NBS use in bromination, noting that simple workups are a benefit. [Link]
-
Workup: Bromine or Iodine - University of Rochester. A specific guide for removing excess bromine or iodine from a reaction mixture by washing with sodium thiosulfate. [Link]
-
Bromination Help : r/Chempros - Reddit. A forum discussion troubleshooting a bromination reaction, highlighting common issues like incomplete conversion and product characterization. [Link]
-
NBS Benzylic Bromination of Alkylbenzene Compounds - YouTube. A video explaining the mechanism of NBS bromination, which generates bromine in situ. [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. Provides safety information and handling procedures for bromine, noting it is corrosive and requires quenching. [Link]
-
The bromination of 2-aminopyridine in the gas phase at 500° | Request PDF - ResearchGate. Research article detailing potential side products in the bromination of 2-aminopyridine, such as di- and tri-brominated species. [Link]
Sources
Technical Support Center: Purification of 3,5-Dibromopyridine-2,6-diamine by Column Chromatography
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 3,5-Dibromopyridine-2,6-diamine using column chromatography. Drawing from established principles of separation science and extensive field experience, this document offers troubleshooting advice and answers to frequently asked questions to ensure successful purification outcomes.
Troubleshooting Guide: Overcoming Common Purification Challenges
This section addresses specific issues that may arise during the column chromatography of 3,5-Dibromopyridine-2,6-diamine.
Question: My compound is streaking or tailing excessively on the silica gel column. What is causing this and how can I fix it?
Answer:
Streaking or tailing of amine-containing compounds like 3,5-Dibromopyridine-2,6-diamine on silica gel is a common problem. The primary cause is the interaction between the basic amine groups of your compound and the acidic silanol groups on the surface of the silica gel. This strong interaction can lead to poor separation, broad peaks, and even irreversible adsorption of the compound onto the stationary phase.[1]
Solutions:
-
Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.[1][2]
-
Triethylamine (TEA): Add 0.5-2% (v/v) of triethylamine to your eluent system. A good starting point is 1% TEA.[3]
-
Ammonia: A solution of methanol saturated with ammonia or using a mobile phase containing a small percentage of aqueous ammonia can also be effective. For instance, a gradient of Dichloromethane (DCM) and Methanol with 1-2% of a concentrated ammonia solution can be employed.[2]
-
-
Stationary Phase Deactivation: You can deactivate the silica gel before running the column. This involves pre-treating the silica gel with a basic solution to cap the acidic silanol groups.[3]
Protocol for Silica Gel Deactivation:
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane or DCM).
-
Add 1-3% triethylamine to the slurry and stir for 15-20 minutes.
-
Pack the column with the deactivated silica slurry.
-
Equilibrate the packed column with the mobile phase containing the basic additive before loading your sample.[3]
-
-
Alternative Stationary Phases: If the issue persists, consider using a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[4][5] Start with neutral alumina and if tailing is still observed, switch to basic alumina.
-
Amine-functionalized Silica: This is a more specialized and expensive option but can provide excellent results for the purification of basic compounds.[2]
-
Question: I am observing poor separation between my desired product and a closely-eluting impurity. How can I improve the resolution?
Answer:
Improving the separation of closely-eluting compounds requires optimizing the selectivity of your chromatographic system.
Solutions:
-
Solvent System Optimization: The choice of mobile phase has a significant impact on separation.
-
Test Different Solvent Systems: If you are using a standard hexane/ethyl acetate system, try switching to a different solvent combination like dichloromethane/methanol or toluene/ethyl acetate. The change in solvent polarity and interactions can alter the elution order and improve separation.
-
Use a Gradient Elution: A shallow gradient, where the polarity of the mobile phase is increased slowly over time, can effectively separate compounds with similar Rf values.[5] Start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent.
-
-
Column Parameters:
-
Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve resolution. However, be aware that this will increase the elution time and solvent consumption.[6]
-
Particle Size: Use silica gel with a smaller particle size (e.g., 40-63 µm) for higher resolution.
-
-
Sample Loading:
-
Dry Loading: If your compound is not very soluble in the initial mobile phase, consider dry loading. This involves pre-adsorbing your crude sample onto a small amount of silica gel, which is then carefully added to the top of the column.[3] This technique often results in sharper bands and better separation.[7]
Dry Loading Protocol:
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM or methanol).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to the solution.
-
Evaporate the solvent completely under reduced pressure until you have a free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
Gently tap the column to settle the powder and add a thin layer of sand on top before starting the elution.[3][7]
-
Question: My product seems to be degrading on the column, leading to low recovery. What should I do?
Answer:
Degradation on the column is a serious issue, often caused by the acidic nature of silica gel or prolonged exposure to the stationary phase.
Solutions:
-
Deactivate the Silica Gel: As mentioned previously, neutralizing the acidic sites on the silica gel with a basic additive like triethylamine is crucial to prevent the degradation of acid-sensitive compounds.[1][3]
-
Minimize Residence Time:
-
Use Flash Chromatography: Apply pressure (using a flash chromatography system or regulated air/nitrogen) to increase the flow rate and reduce the time your compound spends on the column.
-
Optimize Solvent Strength: Use a slightly more polar mobile phase to elute your compound faster, but be careful not to compromise the separation.
-
-
Alternative Purification Techniques: If column chromatography on silica or alumina is not viable, consider other methods:
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purifying solid compounds.
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, Prep-TLC can be a quick and effective alternative.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography using a C18 stationary phase might be a suitable option.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of 3,5-Dibromopyridine-2,6-diamine on silica gel?
A1: A good starting point is a mixture of a non-polar solvent and a polar solvent. Given the polar nature of the two amine groups, a system like Hexane/Ethyl Acetate or Dichloromethane (DCM)/Methanol is recommended. Due to the basicity of the amines, it is highly advisable to add 0.5-1% triethylamine (TEA) to the mobile phase to prevent tailing.[1][2] You should first determine the optimal solvent ratio using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your desired compound in the chosen solvent system.[3]
Q2: How much silica gel should I use for my column?
A2: A general rule of thumb is to use a silica gel to crude sample weight ratio of 30:1 to 100:1 . For difficult separations, a higher ratio is recommended.[4] For routine purifications, a 50:1 ratio is often sufficient.
Q3: How can I properly pack a silica gel column to avoid cracks and channels?
A3: Proper column packing is critical for good separation.[4] The "slurry method" is generally preferred.
Column Packing Protocol (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.[4]
-
Add a small layer of sand.
-
In a separate beaker, make a slurry of the required amount of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column in one continuous motion.
-
Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.[4]
-
Open the stopcock to allow the solvent to drain, settling the silica bed.
-
Add a layer of sand on top of the silica gel to prevent disturbance when adding more solvent or your sample.[7]
-
Ensure the silica bed is never allowed to run dry.[4]
Q4: My compound is a solid. How should I load it onto the column?
A4: You have two main options for loading a solid sample:
-
Wet Loading: Dissolve the solid in a minimal amount of the mobile phase or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the column.[7]
-
Dry Loading: As described in the troubleshooting section, this involves pre-adsorbing your compound onto a small amount of silica gel. This is the preferred method if your compound has limited solubility in the mobile phase or if you want to achieve sharper bands.[3]
Summary of Recommended Column Chromatography Conditions
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard and cost-effective. Use of a basic modifier is essential. |
| Alumina (Neutral or Basic) | A good alternative for basic compounds to avoid degradation. | |
| Mobile Phase | Hexane/Ethyl Acetate + 0.5-1% TEA | A common system for moderately polar compounds. |
| DCM/Methanol + 0.5-1% TEA | For more polar compounds. | |
| Elution Mode | Isocratic or Gradient | Start with isocratic elution based on TLC. Use a shallow gradient for separating closely eluting spots. |
| Sample Loading | Dry Loading | Generally recommended for solids to achieve better separation. |
| Detection | TLC with UV visualization (254 nm) or staining | Monitor the fractions to determine which ones contain the purified product. |
Workflow and Troubleshooting Diagram
The following diagram illustrates a logical workflow for developing a purification method for 3,5-Dibromopyridine-2,6-diamine and troubleshooting common issues.
Caption: Troubleshooting workflow for 3,5-Dibromopyridine-2,6-diamine purification.
References
- Jubilant Ingrevia. (n.d.).
- Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands.
- Column chrom
- Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines.
- How do I purify ionizable organic amine compounds using flash column chrom
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Chromotography with free amines?. Reddit.
- Process for preparing pyridine-2,6-diamines.
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- 3,5-Dibromopyridine-2,6-diamine | 76942-20-6. Sigma-Aldrich.
- Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.
- HPLC Troubleshooting Guide. Restek.
- 2,3-diaminopyridine. Organic Syntheses.
- Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.
- A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine.
Sources
Validation & Comparative
comparing synthesis routes for 3,5-Dibromopyridine-2,6-diamine
The following guide details the synthesis of 3,5-Dibromopyridine-2,6-diamine (CAS: 24987-26-6), a critical intermediate for synthesizing fused heterocyclic systems and metal-ligand scaffolds.
Product: 3,5-Dibromopyridine-2,6-diamine CAS: 24987-26-6 Synonyms: 2,6-Diamino-3,5-dibromopyridine; 3,5-Dibromo-2,6-pyridinediamine Target Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
The synthesis of 3,5-Dibromopyridine-2,6-diamine is primarily achieved via Electrophilic Aromatic Substitution (EAS) on the electron-rich 2,6-diaminopyridine scaffold. The amino groups at positions 2 and 6 strongly activate the 3 and 5 positions, making the substrate highly reactive toward brominating agents.
This guide compares the two most viable industrial and laboratory routes:
-
Route A (Standard): Direct Bromination using Elemental Bromine (
) in Acetic Acid. -
Route B (Alternative): Mild Bromination using N-Bromosuccinimide (NBS) in Aprotic Solvents.
Comparison Matrix
| Metric | Route A: Elemental Bromine ( | Route B: N-Bromosuccinimide (NBS) |
| Yield | High (80-85%) | Moderate to High (70-80%) |
| Atom Economy | High (Byproduct: HBr) | Lower (Byproduct: Succinimide) |
| Cost | Low (Commodity reagents) | Moderate (NBS is more expensive) |
| Scalability | Excellent (Industrial standard) | Good (Limited by solvent volume) |
| Safety Profile | High Risk (Corrosive, volatile | Moderate Risk (Solid reagent, easier handling) |
| Purity Profile | High (Recrystallization removes traces) | High (Succinimide removal required) |
Mechanistic Insight
The reaction proceeds via a double Electrophilic Aromatic Substitution (
-
Activation: The amino groups (-
) are powerful ortho, para-directors. -
Regioselectivity:
-
The 2-amino group directs to positions 3 (ortho) and 5 (para).
-
The 6-amino group directs to positions 5 (ortho) and 3 (para).
-
Result: Positions 3 and 5 are synergistically activated, while position 4 is relatively deactivated (meta to both amines). This ensures high regioselectivity for the 3,5-dibromo product without significant tribromination at position 4 under controlled conditions.
-
Figure 1: Stepwise electrophilic bromination of 2,6-diaminopyridine.
Detailed Experimental Protocols
Route A: Direct Bromination with (Recommended for Scale-Up)
This route is preferred for gram-to-kilogram scale synthesis due to its high yield and cost-efficiency.
Reagents:
-
2,6-Diaminopyridine (1.0 equiv)[1]
-
Bromine (
) (2.1 - 2.2 equiv) -
Glacial Acetic Acid (Solvent)[2]
-
Sodium Acetate (Optional buffer)
-
Sodium Sulfite (Quenching agent)
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a thermometer. Connect a caustic scrubber to the vent to trap HBr gas.
-
Dissolution: Dissolve 2,6-diaminopyridine (10.9 g, 100 mmol) in Glacial Acetic Acid (100–150 mL). The solution may slightly warm up.[1]
-
Cooling: Cool the solution to 10–15°C using an ice-water bath.
-
Addition: Add Bromine (11.3 mL, ~220 mmol) dropwise over 45–60 minutes.
-
Critical Control: Maintain internal temperature below 25°C to prevent oxidation or tar formation. The mixture will turn into a thick slurry as the hydrobromide salt precipitates.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3–5 hours. Monitor by TLC or HPLC (Target should be >98%).
-
Quenching: Pour the reaction mixture into ice water (500 mL). Add saturated aqueous Sodium Sulfite (
) until the orange/red color of excess bromine disappears. -
Neutralization: Slowly add 50% NaOH or solid
to adjust pH to ~8–9. The free base will precipitate as a solid. -
Isolation: Filter the solid and wash copiously with water to remove inorganic salts.
-
Purification: Recrystallize from hot Ethanol or Methanol if necessary.
-
Typical Yield: 80–85% (approx. 22 g).[2]
-
Appearance: Off-white to pale yellow crystalline solid.
-
Route B: Mild Bromination with NBS (Laboratory Scale)
Ideal for small-scale synthesis where handling liquid bromine is undesirable.
Reagents:
-
2,6-Diaminopyridine (1.0 equiv)[1]
-
N-Bromosuccinimide (NBS) (2.1 equiv)
-
Acetonitrile (MeCN) or DMF (Solvent)
Protocol:
-
Dissolution: Dissolve 2,6-diaminopyridine (1.09 g, 10 mmol) in Acetonitrile (20 mL).
-
Addition: Cool to 0°C. Add NBS (3.74 g, 21 mmol) portion-wise over 30 minutes. Protect from light (wrap flask in foil) to minimize radical side reactions.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 2–4 hours.
-
Workup: Remove solvent under reduced pressure. Resuspend the residue in water (50 mL).
-
Filtration: The product precipitates while succinimide remains largely in solution. Filter the solid.[1][3][4]
-
Purification: Wash the filter cake with water and cold ethanol.
Quality Control & Data Validation
Analytical Specifications
-
Appearance: Pale yellow to brown powder.
-
Melting Point: 180–185°C (decomposition often observed).
-
1H NMR (DMSO-d6):
- ~7.8 ppm (s, 1H, Ar-H at C4).
-
~6.0–6.5 ppm (br s, 4H,
). -
Note: The singlet at C4 is diagnostic. The disappearance of the triplets/doublets of the starting material confirms full substitution at C3 and C5.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete precipitation of free base. | Ensure pH is adjusted to >8 during workup. |
| Dark/Tar Product | Reaction temperature too high. | Keep addition <20°C; add |
| Mono-bromo Impurity | Insufficient brominating agent. | Use at least 2.1 equivalents of |
| Impurity: 2,3,5,6-tetra... | Over-bromination (rare without diazotization). | Check stoichiometry; ensure no nitrite is present. |
Process Flow Diagram (Route A)
Figure 2: Industrial workflow for the synthesis of 3,5-Dibromopyridine-2,6-diamine.
References
-
Organic Syntheses , Coll. Vol. 3, p. 136 (1955); Vol. 21, p. 6 (1941). Synthesis of 2-Amino-5-bromopyridine (and discussion of dibromo byproducts).Link
-
Langer, P. et al. (2008). Synthesis of fused heterocycles by sequential palladium catalyzed cross-coupling reactions. University of Rostock. (Describes synthesis of 3,5-dibromopyridine-2,6-diamine as intermediate, 83% yield). Link
-
National Center for Biotechnology Information (2026) . PubChem Compound Summary for CID 12217346, 3,5-Dibromopyridine-2,6-diamine.Link
-
ChemicalBook . Synthesis of 3,5-Dibromopyridine derivatives.[2][4][6][7][8][9] (General reaction conditions for bromination of aminopyridines). Link
Sources
- 1. CN101029021A - Production of 2,6-diamino-pyridine - Google Patents [patents.google.com]
- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 3. guidechem.com [guidechem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Some Reactions of 2,6-Diamino-Pyridine - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. ijssst.info [ijssst.info]
A Comparative Guide to the Reactivity of 3,5-Dibromopyridine-2,6-diamine and Its Isomers for Advanced Synthesis
Introduction: The Strategic Importance of Substituted Pyridines
In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. Among the vast family of pyridine derivatives, diaminodibromopyridines represent a particularly versatile class of building blocks, offering multiple, distinct reaction sites for constructing complex molecular architectures.
This guide provides an in-depth comparative analysis of the reactivity of 3,5-Dibromopyridine-2,6-diamine , a highly functionalized and electron-rich pyridine, against its more common dibromopyridine isomers. We will dissect the electronic and steric factors that govern its reactivity, provide experimental context for its performance in key synthetic transformations, and offer practical guidance for researchers aiming to leverage its unique chemical personality.
Pillar 1: Understanding the Electronic and Steric Landscape
The reactivity of any substituted pyridine is a direct consequence of the interplay between the intrinsic electron-deficient nature of the pyridine ring and the electronic effects of its substituents.
The pyridine ring itself is less reactive towards electrophilic aromatic substitution than benzene.[1][2][3] The electronegative nitrogen atom exerts a strong inductive electron-withdrawing effect, reducing the electron density of the ring carbons and deactivating them towards electrophiles.[2][3] Conversely, this electron deficiency makes the α- (2,6) and γ- (4) positions susceptible to nucleophilic attack.
Substituent Effects on the Pyridine Core:
-
Amino Groups (-NH₂): As powerful π-donors, amino groups strongly activate the aromatic ring towards electrophilic substitution through resonance. They are ortho- and para-directing. In 3,5-Dibromopyridine-2,6-diamine, the amino groups at the 2- and 6-positions dramatically increase the ring's electron density, fundamentally altering its character from the parent pyridine.
-
Bromo Groups (-Br): Halogens like bromine have a dual nature. They are deactivating via a strong inductive electron-withdrawing effect (-I) but are ortho-, para-directing due to electron donation through resonance (+R).
In 3,5-Dibromopyridine-2,6-diamine , the cumulative effect is a highly electron-rich system where the activating influence of the two amino groups dominates. This enrichment makes the C-Br bonds less susceptible to oxidative addition in some cross-coupling reactions compared to dibromopyridines lacking these strong electron-donating groups (EDGs). Furthermore, the ring itself is heavily deactivated towards nucleophilic aromatic substitution (SNAr).
The following diagram illustrates the push-pull electronic dynamics within the molecule.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
2. Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds, coupling an aryl halide with an amine. [4][5]While 3,5-Dibromopyridine-2,6-diamine is already an amine, understanding the reactivity of its C-Br bonds in this context is crucial for planning orthogonal functionalization strategies.
Expert Insights: Attempting a Buchwald-Hartwig amination on 3,5-Dibromopyridine-2,6-diamine is unconventional but instructive. The substrate's own amino groups can compete with the desired amine nucleophile for coordination to the palladium catalyst. More relevant is the comparison of its C-Br bond reactivity to isomers like 2,6-dibromopyridine, which is a common substrate for selective mono- and di-amination to generate important ligands and synthetic intermediates. [6][7]The high electron density of the diamino-substituted ring would again be expected to slow the initial oxidative addition step relative to its non-aminated counterparts.
B. Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are favored on electron-poor aromatic rings, particularly when a strong electron-withdrawing group is positioned ortho or para to a leaving group.
| Substrate | Electronic Nature | Expected SNAr Reactivity | Rationale |
| 3,5-Dibromopyridine-2,6-diamine | Strongly Electron-Rich | Very Low / Inert | The powerful electron-donating amino groups flood the ring with electron density, repelling incoming nucleophiles. |
| 2,6-Dibromopyridine | Electron-Deficient | High | The α-positions are activated towards nucleophilic attack. |
| 3,5-Dibromopyridine | Electron-Deficient | Low | The β-positions are significantly less activated for SNAr than the α- or γ-positions. |
| 2,4-Dibromopyridine | Electron-Deficient | High | Both the α- and γ-positions are activated towards nucleophilic attack. |
This comparison highlights a critical divergence in chemical behavior: 3,5-Dibromopyridine-2,6-diamine is essentially "off" for SNAr chemistry, while isomers like 2,6- and 2,4-dibromopyridine are "on". This dichotomy allows a researcher to select a specific isomer based on the desired reaction pathway.
Pillar 3: Experimental Protocols and Methodologies
Trustworthy science is built on reproducible protocols. The following represents a validated, starting-point methodology for the Suzuki-Miyaura coupling of a dibromopyridine derivative.
Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a self-validating system. The successful formation of the product confirms the activity of the catalyst, the purity of the reagents, and the appropriateness of the reaction conditions.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the dibromopyridine substrate (1.0 eq.), the boronic acid or pinacol ester partner (2.2-2.5 eq. for di-substitution), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos, XPhos).
-
Add a base, typically an aqueous solution of Na₂CO₃ (2 M, 3-4 eq.) or solid K₃PO₄ (3-4 eq.). The choice of base is critical and depends on the stability of the boronic acid.
-
-
Solvent Addition:
-
Add a degassed solvent system. A common choice is a mixture of toluene and water (e.g., 4:1 ratio) or 1,4-dioxane/water. The total volume should be sufficient to ensure substrate solubility at the reaction temperature (typically 0.1-0.2 M concentration).
-
-
Reaction Execution:
-
Seal the flask and heat the reaction mixture to the target temperature (typically 80-110 °C) with vigorous stirring.
-
Causality: Heating provides the necessary activation energy for the oxidative addition and subsequent steps in the catalytic cycle. [8]Vigorous stirring is essential in biphasic systems to ensure efficient mass transfer between the organic and aqueous layers.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure coupled product.
-
Conclusion and Strategic Outlook
The reactivity of 3,5-Dibromopyridine-2,6-diamine is fundamentally distinct from that of other dibromopyridine isomers. Its behavior is dominated by the powerful electron-donating character of the two amino groups located at the activated α-positions.
-
Key Strengths: This molecule is an excellent platform for building complex structures via palladium-catalyzed cross-coupling at the 3- and 5-positions. The electron-rich nature, while potentially tempering reactivity, can be overcome with modern catalytic systems. The amino groups themselves offer sites for further derivatization.
-
Key Limitations: The molecule is largely unreactive towards nucleophilic aromatic substitution, a pathway readily available to isomers like 2,6- and 2,4-dibromopyridine.
Ultimately, the choice of which dibromopyridine to employ is a strategic one. For syntheses requiring sequential nucleophilic substitution and cross-coupling, 2,4- or 2,6-dibromopyridine are superior choices. However, for building 3,5-disubstituted pyridine cores on a highly activated, electron-rich, and hydrogen-bond-donating scaffold, 3,5-Dibromopyridine-2,6-diamine offers a unique and powerful synthetic potential.
References
-
Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis . ResearchGate. Available at: [Link]
-
EAS Reactions of Pyridine: Videos & Practice Problems . Pearson. Available at: [Link]
-
Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands . ResearchGate. Available at: [Link]
-
Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines . ResearchGate. Available at: [Link]
-
Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides . Journal of the Chemical Society, Dalton Transactions. Available at: [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters . National Institutes of Health. Available at: [Link]
-
Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands . ACS Publications. Available at: [Link]
-
Suzuki reaction - Wikipedia . Wikipedia. Available at: [Link]
-
Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry . Schrödinger. Available at: [Link]
-
An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. ACS Publications. Available at: [Link]
-
24.9: Heterocyclic Amines - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
-
Pyridine synthesis - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube. Available at: [Link]
-
Amines Part 7 - Electrophilic Aromatic Substitution in pyridine . YouTube. Available at: [Link]
-
Experimental section Materials and synthesis 3,5-Dibromopyridine... . The Royal Society of Chemistry. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years . University of Groningen. Available at: [Link]
Sources
- 1. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. research.rug.nl [research.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Comparison Guide: Limitations of 3,5-Dibromopyridine-2,6-diamine in High-Fidelity Synthesis
Executive Summary: The Deceptive Scaffold
3,5-Dibromopyridine-2,6-diamine is a bifunctional halogenated heterocycle primarily utilized as a precursor for Extended Metal Atom Chain (EMAC) ligands, kinase inhibitors, and supramolecular building blocks. While it appears to be an ideal "plug-and-play" scaffold for cross-coupling, it presents three critical limitations that frequently derail standard synthetic workflows:
-
The Symmetry Trap: Extreme difficulty in achieving mono-functionalization due to the identical electronic environment of the C3 and C5 bromines.[1]
-
Nucleophilic Deactivation: The inductive effect of the bromine atoms significantly reduces the nucleophilicity of the exocyclic amines, impeding standard acylation or alkylation protocols.
-
Solubility Inversion: Unlike its non-halogenated parent, this molecule exhibits poor solubility in common polar protic solvents, necessitating aggressive conditions that often degrade sensitive catalysts.[1]
This guide objectively compares these limitations against common alternatives and provides a validated protocol to overcome the "Symmetry Trap."
Critical Limitation Analysis
The Symmetry Trap (Regioselectivity)
The most significant failure mode when using this scaffold is the statistical formation of "dumbbell" (bis-substituted) byproducts when a "club" (mono-substituted) ligand is desired.
-
Mechanism of Failure: In Pd-catalyzed cross-couplings (Suzuki-Miyaura or Buchwald-Hartwig), the first oxidative addition at C3 activates the ring. However, unlike systems where the first coupling deactivates the second position, the electronic perturbation here is minimal. The rate constant for the second coupling (
) is often comparable to or faster than the first ( ), leading to a statistical mixture favoring the bis-product.
Comparative Data: Mono-Selectivity in Cross-Coupling
| Scaffold | Substituents | Mono-Selectivity (Standard Conditions) | Primary Byproduct |
| 3,5-Dibromopyridine-2,6-diamine | Br (C3, C5) | Low (<35%) | Bis-coupled (Dominant) |
| 2,6-Dibromopyridine | H (C2, C6) | Moderate (50-60%) | Mono-coupled |
| 2-Amino-3,5-dibromopyridine | NH2 (C2 only) | High (>85%) | C3-selective (Steric control) |
Solubility & Handling
The introduction of two bromine atoms into the 2,6-diaminopyridine core drastically alters the solvation profile. The molecule adopts a rigid, planar structure capable of strong intermolecular hydrogen bonding (NH···N-Pyridine) and halogen bonding, leading to poor solubility.[1]
Solubility Profile (at 25°C)
| Solvent | 2,6-Diaminopyridine (Alternative) | 3,5-Dibromopyridine-2,6-diamine | Impact on Process |
| Water | Soluble (~9.9 g/L) | Insoluble (<0.1 g/L) | Precludes aqueous workups; requires microwave superheating. |
| Methanol | Highly Soluble | Sparingly Soluble | Recrystallization is inefficient; huge solvent volumes needed.[1] |
| DMSO | Soluble | Soluble | High boiling point makes product isolation/drying difficult.[1] |
| DCM | Soluble | Insoluble | Standard silica chromatography loading is problematic.[1] |
Electronic Deactivation of Amines
Researchers often attempt to functionalize the amines (e.g., amide coupling) before addressing the bromines. This is frequently unsuccessful.
-
Causality: The pyridine nitrogen is electron-withdrawing.[1] Adding two electronegative Bromine atoms at C3/C5 exerts a strong Inductive Effect (-I) on the adjacent amines.[1]
-
Consequence: The lone pair on the exocyclic nitrogen is less available for nucleophilic attack.[1] Standard EDC/NHS couplings often fail, requiring acid chlorides or harsh heating, which can lead to competitive displacement of the bromines.
Strategic Alternatives
When the limitations of 3,5-Dibromopyridine-2,6-diamine render a pathway unviable, the following scaffolds serve as validated alternatives.
Alternative A: 2,6-Diamino-3,5-dichloropyridine
-
Best For: Applications requiring higher stability against oxidative addition.[1]
-
Trade-off: The C-Cl bond is stronger than C-Br.[1] While this solves the "premature coupling" issue, it requires specialized, expensive ligands (e.g., Buchwald generations) to effect coupling later.
Alternative B: 2,6-Diaminopyridine (Non-halogenated)
-
Best For: When C3/C5 functionalization can be achieved via Electrophilic Aromatic Substitution (SEAr) after amine protection.[1]
-
Trade-off: Requires a longer linear sequence (Protect -> Functionalize -> Deprotect) but avoids the solubility and selectivity issues of the dibromo-starting material.
Validated Protocol: Overcoming the Symmetry Trap
To successfully synthesize mono-aminated derivatives (e.g., for asymmetric ligand synthesis) without generating the bis-product, one must abandon standard heating and utilize Microwave-Assisted Aqueous Superheating .
This protocol exploits the "Hydrophobic Effect" where the mono-substituted product precipitates out or forms a distinct phase, preventing the second reaction.
Workflow Diagram (DOT)
Caption: Decision tree for selective mono-amination. Aqueous microwave conditions favor mono-substitution by precipitating the product.
Step-by-Step Methodology
Objective: Selective mono-amination of C3-Br with Aniline.
-
Preparation: In a 10 mL microwave vial, suspend 3,5-Dibromopyridine-2,6-diamine (1.0 eq, 267 mg) and the target amine (1.0 eq) in deionized water (3 mL).
-
Note: Do NOT use organic co-solvents (DMF/DMSO).[1] The insolubility of the starting material in water is the key to this mechanism.
-
-
Catalyst Free: For highly nucleophilic amines, no catalyst is needed.[1] For anilines, add CuI (10 mol%) and a mild base (K2CO3, 2.0 eq).
-
Irradiation: Seal and heat in a microwave reactor to 200°C for 2.5 hours.
-
Pressure Check: Ensure the vial is rated for >20 bar, as water vapor pressure will be significant.
-
-
Workup:
-
Purification: The mono-product typically has a significantly different Rf than the bis-product.[1] Purify via flash chromatography (Hexane/EtOAc gradient).
Validation Criteria:
-
TLC: Starting material (polar) vs. Mono (mid-polar) vs. Bis (non-polar).
-
1H NMR: Look for the loss of symmetry. The C4-H proton (singlet in SM) will remain a singlet but shift.[1] If bis-substituted, symmetry is regained.[1]
-
MS: Isotope pattern check. Mono-product will show a 1:1 doublet (one Br atom).[1] Bis-product shows no Br pattern.[1] SM shows 1:2:1 triplet (two Br atoms).[1]
References
-
Selective Mono- and Diamination of 2,6-Dibromopyridine
- Source: National Institutes of Health (PMC) / ACS Omega
- Context: Describes the microwave-assisted aqueous protocol for overcoming the symmetry limit
-
URL:[Link]
-
3,5-Dibromopyridine-2,6-diamine Properties & Safety
-
Buchwald-Hartwig Amination Generality
Sources
- 1. 3,5-Dibromo-2,6-dimethylpyridine | C7H7Br2N | CID 817217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Diamino-3,5-difluoropyridine | C5H5F2N3 | CID 10176199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Elucidation & Quality Control: 3,5-Dibromopyridine-2,6-diamine vs. Regioisomeric Impurities
Content Type: Technical Comparison Guide Target Compound: 3,5-Dibromopyridine-2,6-diamine (CAS: 76942-20-6) Primary Application: Building block for heterocycles in drug discovery (e.g., PptT inhibitors, ligands for transition metals).
Executive Summary: The Symmetry Challenge
In the synthesis of 3,5-Dibromopyridine-2,6-diamine , the primary challenge is not just yield, but regiochemical purity . Direct bromination of 2,6-diaminopyridine is an electrophilic aromatic substitution that favors the 3 and 5 positions (ortho/para to the amino groups). However, incomplete bromination (mono-bromo species) or asymmetric regioisomers (e.g., 3,4-dibromo analogs) can occur as trace impurities or result from alternative synthetic routes.
This guide provides a definitive spectroscopic workflow to distinguish the target Symmetrical Isomer (3,5-dibromo) from its Asymmetrical Isomers and Under-brominated Impurities .
The Core Distinction
| Feature | Target: 3,5-Dibromo | Impurity: 3-Bromo (Mono) | Isomer: 3,4-Dibromo |
| Symmetry | |||
| 1H NMR Ar-H | 1 Singlet (C4-H) | 2 Doublets (C4-H, C5-H) | 1 Singlet (C5-H) |
| 13C NMR Signals | 3 Signals | 5 Signals | 5 Signals |
Structural Analysis & Spectroscopic Logic
The Target Structure (3,5-substitution)
The target molecule possesses a plane of symmetry passing through the Nitrogen (N1) and Carbon-4 (C4).
-
Proton Environment: The only aromatic proton remains at position C4. It is flanked by two Bromine atoms (deshielding) but is meta to the Amino groups.
-
Carbon Environment: Due to symmetry, C2 is equivalent to C6, and C3 is equivalent to C5. This simplifies the carbon spectrum drastically.
The Asymmetric Rivals[3]
-
3-Bromo-2,6-diamine (Under-reaction): Lacks the second bromine. Protons at C4 and C5 are adjacent, leading to vicinal coupling (doublets,
Hz). -
3,4-Dibromo-2,6-diamine (Hypothetical Regioisomer): If bromination occurs at C4, the symmetry breaks. The remaining proton is at C5. While it appears as a singlet, its chemical shift and the 13C signal count will differ.
Comparative Data Tables
Table 1: 1H NMR Chemical Shift Prediction (DMSO-d6)
Note: Values are approximate based on substituent effects and literature on analogous aminopyridines.
| Isomer/Impurity | Signal Count (Ar-H) | Multiplicity | Chemical Shift ( | Diagnostic Logic |
| 3,5-Dibromo (Target) | 1 | Singlet (1H) | ~8.0 - 8.2 | Symmetry confirmed. H-4 is deshielded by two ortho-Br atoms. |
| 3-Bromo (Mono) | 2 | Doublets (1H each) | ~7.5 (d), ~6.0 (d) | Coupling confirmed. Vicinal coupling ( |
| 3,4-Dibromo | 1 | Singlet (1H) | ~6.5 - 7.0 | Shielding Mismatch. H-5 is ortho to an amino group (shielding), appearing upfield compared to the target's H-4. |
Table 2: 13C NMR Signal Count (The "Trust" Test)
This is the most robust method for confirming the substitution pattern.
| Compound | Unique Carbon Signals | Interpretation |
| 3,5-Dibromo (Target) | 3 | C2/6 (Eq), C3/5 (Eq), C4 (Unique). Minimal signal count = Symmetry. |
| 3-Bromo (Mono) | 5 | All ring carbons are unique due to asymmetry. |
| 3,4-Dibromo | 5 | All ring carbons are unique. |
Experimental Protocol: Characterization Workflow
Phase 1: Sample Preparation
Objective: Ensure complete solubility to prevent signal broadening or loss of minor impurity peaks.
-
Solvent: Use DMSO-d6 (Dimethyl sulfoxide-d6). Chloroform (
) is often insufficient for dissolving polar diaminopyridines. -
Concentration: Prepare a solution of ~10-15 mg of sample in 0.6 mL solvent.
-
Filtration: Filter through a cotton plug if any turbidity remains (undissolved salts can distort the magnetic field).
Phase 2: Acquisition Parameters (Standard 400/500 MHz)
-
1H NMR: 16 scans, 1-second relaxation delay.
-
13C NMR: 512 scans (minimum), proton-decoupled.
-
Key Check: Zoom into the aromatic region (6.0 – 9.0 ppm) and the baseline to detect asymmetric impurities (look for small doublets).
Phase 3: Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Isotope Pattern: Bromine has two isotopes (
and ) in roughly 1:1 ratio.-
Target (
): Look for the 1:2:1 triplet pattern at M, M+2, M+4. -
Impurity (
): Look for the 1:1 doublet pattern.
-
Decision Logic & Visualization
The following diagram illustrates the decision tree for validating the synthesis of 3,5-Dibromopyridine-2,6-diamine.
Caption: Logical workflow for distinguishing the symmetrical 3,5-dibromo target from asymmetric byproducts.
Synthesis Context (Grounding the Impurities)
Understanding how the impurities arise validates the need for this testing.
-
Reagent: Bromine (
) in Acetic Acid or NBS in ACN. -
Mechanism: The amino groups activate positions 3 and 5.
-
Kinetic Control: Rapid bromination leads to the 3-bromo intermediate.
-
Thermodynamic Control: Continued reaction yields the 3,5-dibromo product.
-
Over-reaction: Forcing conditions might brominate the amino nitrogen (N-bromo species), which are unstable but can complicate spectra.
-
Critical Quality Attribute (CQA): The absence of the "doublet" signals in 1H NMR is the primary release criterion for this raw material in pharmaceutical synthesis.
References
-
Synthesis & Characterization of 2,6-Diamino-3,5-dibromopyridine Source: National Institutes of Health (PMC) / Acta Crystallographica Context: Crystal structure analysis confirming the symmetrical substitution pattern and supramolecular architecture. URL:[Link]
-
Selective Halogenation of Aminopyridines Source: Organic Syntheses / Heterocyclic Letters Context: Methodologies for controlling regioselectivity in aminopyridine bromination to avoid asymmetric byproducts. URL:[Link]
Sources
Safety Operating Guide
3,5-Dibromopyridine-2,6-diamine: Proper Disposal & Handling Guide
Executive Summary & Operational Context
3,5-Dibromopyridine-2,6-diamine (CAS: 39739-32-3) is a functionalized heteroaromatic intermediate often employed in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery.[1][2][3] While valuable for synthesis, its disposal presents a dual challenge: halogen content and amine functionality .
Operational Directive: This compound must be treated as Halogenated Organic Waste . Under no circumstances should it be disposed of in general non-halogenated solvent streams or down the drain. Its thermal decomposition releases hydrogen bromide (HBr) and nitrogen oxides (NOx), necessitating incineration with specific scrubbing capabilities.
Chemical Hazard Profile
Effective disposal begins with understanding the specific hazards that dictate the waste stream.
| Property | Data | Operational Implication |
| CAS Number | 39739-32-3 | Unique identifier for waste manifests. |
| Molecular Formula | C₅H₅Br₂N₃ | High Br content (~60% by weight) requires scrubbed incineration. |
| GHS Classification | Warning / Danger | Handle with full PPE (Nitrile gloves, safety glasses, lab coat). |
| Hazard Statements | H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H335 (Resp.[2][3] Irritant) | Do not inhale dust. Use a fume hood for all solid handling. |
| Reactivity | Basic (Amine groups) | Incompatible with Acids & Oxidizers. Risk of exothermic reaction. |
| Waste Code (RCRA) | Not explicitly listed (P/U list); treat as D001/Characteristic | Classify as "Toxic Solid, Organic, N.O.S." for transport. |
Critical Segregation Protocols (The "Why" & "How")
Expert Insight: The most common compliance failure with aminopyridines is improper segregation. This compound is not just "organic waste"; it is a reactive base.
A. The Halogen Rule
Protocol: Segregate into Halogenated Waste containers.
-
Causality: Standard organic waste incinerators often lack the acid-gas scrubbers required to neutralize HBr formed during combustion. Sending this to a non-halogenated stream can damage facility infrastructure and violate EPA/REACH emissions standards.
B. The Amine Incompatibility Rule
Protocol: NEVER mix with Strong Acids or Strong Oxidizers .
-
Causality:
-
Acids: Mixing this diamine with acidic waste (e.g., HCl, H₂SO₄) generates heat and precipitates salts, potentially pressurizing the container or creating insoluble sludges that are difficult to pump at the disposal facility.
-
Oxidizers: Amines can react violently with strong oxidizers (e.g., peroxides, nitric acid), leading to fire or explosion hazards within the waste drum.
-
Disposal Workflow Visualization
The following diagram outlines the decision logic for disposing of 3,5-Dibromopyridine-2,6-diamine, ensuring compliance with both chemical compatibility and regulatory standards.
Figure 1: Decision matrix for segregating 3,5-Dibromopyridine-2,6-diamine waste streams based on physical state and solvent matrix.
Step-by-Step Disposal Procedure
Phase 1: Preparation
-
PPE Verification: Don standard nitrile gloves, lab coat, and safety glasses. If handling >5g of solid powder outside a hood, an N95 or P100 respirator is recommended.
-
Container Selection:
-
Liquids: High-Density Polyethylene (HDPE) or Glass carboys. Avoid metal containers due to potential corrosion from hydrolysis byproducts.
-
Solids: Wide-mouth HDPE jars or double-lined hazardous waste bags.
-
Phase 2: Bench-Level Disposal
-
Labeling: Immediately affix a hazardous waste tag.
-
Constituents: Write "3,5-Dibromopyridine-2,6-diamine" (do not use abbreviations).
-
Hazard Checkboxes: Check "Toxic" and "Irritant".
-
Critical Note: Add a remark "Contains Halogens" to the tag.
-
-
Transfer:
-
For Solids: Transfer using a disposable spatula. Wipe the spatula with a solvent-dampened Kimwipe and dispose of the wipe in the same solid waste container.
-
For Liquids: Pour into the Halogenated Waste carboy. Ensure the carboy is not currently storing acidic waste.
-
-
Secondary Containment: Place the waste container in a secondary tray to capture any potential drips or leaks.
Phase 3: Facility Hand-off
-
Manifesting: When requesting pickup, declare the UN Number if transporting pure substance (likely UN 2811 , Toxic solid, organic, n.o.s.).[4]
-
Destruction Method: Confirm with your waste vendor that the material is slated for incineration with afterburner and scrubber .
Emergency Contingencies (Spill Response)
Scenario: Minor Solid Spill (< 10g)
-
Isolate: Alert nearby personnel.
-
Contain: Gently cover the spill with wet paper towels to prevent dust generation.
-
Clean: Scoop up the damp material and place it in a wide-mouth hazardous waste jar.
-
Decontaminate: Wipe the surface with a mild soap/water solution. Avoid bleach (hypochlorite), as it may react with the amine to form chloramines.
Scenario: Skin/Eye Exposure [2][3][4][5][6][7][8]
-
Eyes: Rinse immediately with water for 15 minutes.[8]
-
Skin: Wash with soap and water.[3][5][6][7] Do not use organic solvents (ethanol/acetone) to clean skin, as they may increase dermal absorption of the compound.
References
-
Jubilant Ingrevia. (n.d.).[2] Safety Data Sheet: 3,5-Dibromopyridine. Retrieved from
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 2,6-Diaminopyridine (Analogous Hazard Profile). Retrieved from
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from
-
PubChem. (n.d.). Compound Summary: 3,5-Dibromopyridine-2,6-diamine. Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
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- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
Personal protective equipment for handling 3,5-Dibromopyridine-2,6-diamine
Part 1: Executive Safety Directive
3,5-Dibromopyridine-2,6-diamine (CAS: 76942-20-6) is a halogenated aromatic amine.[1][2] Unlike simple pyridines, the addition of two amine groups and two bromine atoms significantly alters its toxicological profile. It must be treated as a potent sensitizer and a toxic solid (Acute Tox. Cat 3) .
Critical Hazard Alert:
-
Route of Entry: Inhalation of dust and dermal absorption are the primary risks.
-
Sensitization: As an aromatic amine, this compound carries a high risk of inducing allergic skin reactions (H317).[3] Repeated low-level exposure can lead to lifelong hypersensitivity.
-
Stability: Light-sensitive and potentially air-sensitive (oxidation of amines). Store at 2–8°C under inert gas.
Part 2: Chemical Profile & Risk Assessment
Before selecting PPE, you must understand the specific GHS classifications that dictate the protection level.
| Parameter | Data |
| CAS Number | 76942-20-6 |
| Physical State | Solid / Powder (High static potential) |
| Molecular Formula | C₅H₅Br₂N₃ |
| Signal Word | DANGER |
GHS Hazard Classifications
| Code | Hazard Statement | Operational Implication |
| H301 | Toxic if swallowed | Strict hygiene; no open containers outside hood.[4][5][6] |
| H317 | May cause allergic skin reaction | Zero-skin-contact policy. Double gloving required.[4] |
| H315 | Causes skin irritation | Standard barrier protection needed.[4][7] |
| H319 | Causes serious eye irritation | Particulate-tight eye protection required.[4] |
| H335 | May cause respiratory irritation | Do not handle on open bench. Fume hood mandatory.[4] |
Part 3: The PPE Matrix (Personal Protective Equipment)
This matrix is designed to create a redundant barrier system. We do not rely on a single layer of protection because aromatic amines can permeate standard glove materials over time.
| Body Area | Primary Barrier | Secondary/Contingency | Scientific Rationale |
| Respiratory | Chemical Fume Hood (Face velocity: 80–100 fpm) | N95/P100 Respirator (Only for spill cleanup or hood failure) | The compound is a fine powder.[4] Engineering controls (hood) are superior to PPE. Respirators are the last line of defense. |
| Hands | Nitrile Gloves (Outer) (Min thickness: 5 mil / 0.12mm) | Nitrile/Laminate (Inner) (Long cuff recommended) | Double Gloving Protocol: Aromatic amines can permeate nitrile.[4] The inner glove acts as a breakthrough indicator and second barrier. Change outer gloves every 30 mins. |
| Eyes | Chemical Splash Goggles (ANSI Z87.1+) | Face Shield (If handling >10g or liquids) | Safety glasses are insufficient for fine powders which can bypass side-shields via air currents.[4] |
| Body | Lab Coat (Cotton/Poly blend, buttoned) | Tyvek® Sleeve Covers | Protects wrists (the "gap" between glove and coat).[4] Disposable sleeves prevent cuff contamination. |
Part 4: Operational Workflow & Protocols
A. Weighing & Transfer (The Highest Risk Step)
Context: Static electricity can cause the powder to "fly," increasing inhalation risk.
-
Engineering Setup: Place the analytical balance inside the fume hood or a dedicated powder weighing enclosure.
-
Static Control: Use an anti-static gun or ionizer bar on the spatula and weighing boat before touching the powder.
-
Transfer:
-
Never transfer directly from the stock bottle to a flask.
-
Weigh into a disposable boat/weighing paper.
-
Immediately recap the stock bottle.
-
Self-Validation: Wipe the exterior of the stock bottle with a solvent-dampened tissue (e.g., ethanol) after use to ensure no dust residue remains.
-
B. Reaction & Synthesis
-
Inert Atmosphere: This compound is an amine; it can oxidize. Run reactions under Nitrogen or Argon.
-
Solubilization: Add solvent slowly. The heat of solution (exothermic) is generally low for this class, but halogenated pyridines can react vigorously with strong oxidizers or acids.
C. Decontamination (The "Acid Wash" Technique)
Context: Water alone is often ineffective for cleaning lipophilic aromatic amines.
-
Primary Wipe: Wipe surfaces with a tissue soaked in dilute acetic acid (5%) or citric acid .
-
Verification: UV light (long wave) can sometimes detect fluorescent residues of pyridine derivatives, though not guaranteed for this specific brominated isomer.
Part 5: Disposal & Emergency Response
Waste Segregation Strategy
-
Stream: Halogenated Organic Waste .
-
Why: Burning brominated compounds releases Hydrogen Bromide (HBr) gas. This waste must be sent to an incinerator equipped with acid gas scrubbers.
-
-
Solids: Contaminated gloves, weighing boats, and paper towels must be bagged in a clear, hazardous waste bag and labeled "Toxic Solid - Halogenated."
Spill Response (Solid Powder)
-
Alert: Notify nearby personnel.
-
PPE Upgrade: Don N95/P100 respirator if outside the hood.
-
Containment: Do not dry sweep (creates dust).
-
Cleanup: Cover spill with wet paper towels (ethanol or water) to dampen the powder, then scoop up.
-
Decon: Apply the "Acid Wash" protocol described above.
Part 6: Visual Safety Workflow
The following diagram illustrates the "Closed-Loop" safety protocol required for this compound.
Figure 1: Operational lifecycle for handling 3,5-Dibromopyridine-2,6-diamine, emphasizing the critical control points at Weighing and Decontamination.
References
-
Sigma-Aldrich. Safety Data Sheet: 3,5-Dibromopyridine-2,6-diamine (CAS 76942-20-6). Retrieved from
-
Jubilant Ingrevia. Safety Data Sheet: 3,5-Dibromopyridine (Structural Analog).[8][5] Retrieved from
-
National Institutes of Health (PubChem). Compound Summary: 2,6-Diaminopyridine (Toxicological Analog). Retrieved from
-
Fisher Scientific. Safety Data Sheet: 3-Amino-2,6-dibromopyridine. Retrieved from
Sources
- 1. chemscene.com [chemscene.com]
- 2. 3,5-dibromopyridine-2,6-diamine | CAS#:76942-20-6 | Chemsrc [chemsrc.com]
- 3. 2,6-Diaminopyridine | C5H7N3 | CID 8861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
